5H-Dibenzo[a,d]cycloheptene-5-propanamine
Descripción
Propiedades
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUOIZCQUUQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Activity Relationship (SAR) of 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivatives: A Comprehensive Mechanistic Guide
Executive Summary
The 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold forms the structural and pharmacodynamic foundation for a major class of tricyclic antidepressants (TCAs), most notably amitriptyline and its active metabolite, nortriptyline [1]. Despite the advent of selective serotonin reuptake inhibitors (SSRIs), these tricyclic derivatives remain critical tools in neuropharmacology, particularly for treatment-resistant depression and neuropathic pain [2].
This whitepaper provides an in-depth analysis of the Structural Activity Relationship (SAR) of this scaffold. By dissecting the tricyclic core, the exocyclic double bond, and the terminal amine substitutions, we elucidate how minor structural modifications dictate the selectivity between the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET), as well as off-target receptor affinities.
Core SAR Principles: Deconstructing the Scaffold
The pharmacological identity of 5H-dibenzo[a,d]cycloheptene-5-propanamine derivatives is governed by three distinct structural domains: the central tricyclic ring system, the propylidene side chain, and the terminal amine.
The Tricyclic Core and the Dihedral Angle
Unlike the dibenzazepine core of imipramine (which features a nitrogen atom in the central ring), the dibenzocycloheptene core utilizes a carbon atom at position 5. The central seven-membered cycloheptene ring forces the two flanking aromatic benzene rings out of strict planarity. This creates a specific dihedral angle that is highly complementary to the hydrophobic binding pockets of both SERT and NET[3].
-
10,11-Ethano Bridge Saturation: In amitriptyline, the 10,11 bond is saturated (10,11-dihydro). If a double bond is introduced at the 10,11 position, the resulting molecule is cyclobenzaprine. This seemingly minor introduction of planarity and rigidity drastically shifts the molecule's primary pharmacodynamic profile away from monoamine reuptake inhibition and toward 5-HT2A receptor antagonism, converting an antidepressant into a centrally acting skeletal muscle relaxant.
The Exocyclic Double Bond
The connection between the central ring and the side chain is an exocyclic double bond (forming a propylidene side chain). This double bond restricts the conformational flexibility of the aliphatic chain compared to the saturated propyl chain of imipramine. This conformational locking is responsible for the high binding affinity of amitriptyline, as it pre-organizes the terminal amine into an optimal orientation for electrostatic interaction with the conserved aspartate residues in the central binding sites of SERT and NET.
The Amine Terminus: The Tertiary vs. Secondary Switch
The substitution pattern of the terminal amine is the most clinically consequential SAR feature, acting as a functional switch for monoamine transporter selectivity [3].
-
Tertiary Amines (e.g., Amitriptyline - N,N-dimethyl): The presence of two methyl groups increases the electron density and steric bulk of the nitrogen. This configuration strongly favors SERT over NET. However, the lipophilicity and bulk also result in profound off-target binding to Histamine H1, Muscarinic M1, and Alpha-1 adrenergic receptors, driving the classic TCA side-effect profile (sedation, dry mouth, orthostatic hypotension) [4].
-
Secondary Amines (e.g., Nortriptyline - N-methyl): In vivo, amitriptyline undergoes rapid N-demethylation via the hepatic enzyme CYP2C19 to form nortriptyline [2]. The removal of a single methyl group reduces steric hindrance, drastically shifting the transporter selectivity toward NET. Furthermore, secondary amines exhibit significantly reduced affinity for H1 and M1 receptors, resulting in a cleaner tolerability profile [3].
Figure 1: Logical flow of structural modifications on the 5H-dibenzo[a,d]cycloheptene scaffold and their outcomes.
Quantitative Pharmacodynamics: Binding Affinity Profiles
To quantify the SAR principles described above, we must examine the inhibition constants ( Ki ). Lower Ki values indicate higher binding affinity. The data below illustrates the dramatic shift in selectivity caused by the loss of a single methyl group (Amitriptyline vs. Nortriptyline) [3][4].
| Compound | Amine Type | SERT Ki (nM) | NET Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1 Ki (nM) |
| Amitriptyline | Tertiary | 3.45 | 13.3 | 1.0 | 18.0 | 27.0 |
| Nortriptyline | Secondary | 18.0 | 4.0 | 10.0 | 40.0 | 60.0 |
Data synthesized from the PDSP Ki Database and established pharmacological literature [3][4].
Experimental Validation: Radioligand Binding Assay Protocol
To empirically validate the SAR of novel dibenzocycloheptene derivatives, researchers utilize competitive radioligand binding assays. This protocol is a self-validating system designed to determine the Ki of test compounds at human SERT and NET [5].
Causality of Experimental Choices:
-
Cell Line: HEK293 cells stably transfected with hSERT or hNET are used to isolate the specific transporter without interference from endogenous monoamine receptors found in native brain tissue.
-
Radioligands: [3H] -citalopram is used for SERT and [3H] -nisoxetine for NET due to their extreme selectivity and high specific activity, ensuring a high signal-to-noise ratio [5].
-
Filtration: Glass fiber (GF/B) filters pre-soaked in 0.5% polyethylenimine (PEI) are mandatory. TCAs are highly lipophilic and will bind non-specifically to plastic and untreated glass; PEI neutralizes the negative charge of the glass fibers, minimizing this non-specific binding.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-hSERT or HEK293-hNET cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20–40 µ g/well .
-
-
Assay Incubation (Competitive Binding):
-
In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of radioligand ( [3H] -citalopram at 1.0 nM for SERT, or [3H] -nisoxetine at 2.0 nM for NET), and 25 µL of the test compound (e.g., amitriptyline) at varying concentrations ( 10−11 to 10−5 M).
-
Self-Validation Control: Define Non-Specific Binding (NSB) in parallel wells using an excess of a cold competitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET).
-
Incubate the plates for 60 minutes at 22°C to reach equilibrium.
-
-
Separation and Washing:
-
Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filter plates using a cell harvester.
-
Wash the filters rapidly three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plates, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter (LSC).
-
Plot the specific binding (Total Binding - NSB) against the log concentration of the test compound. Determine the IC50 using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 (where [L] is the radioligand concentration and Kd is its dissociation constant).
-
Figure 2: Standard radioligand binding assay workflow for validating monoamine transporter affinity.
Conclusion
The 5H-dibenzo[a,d]cycloheptene-5-propanamine derivatives represent a masterclass in medicinal chemistry SAR. The rigid tricyclic core provides the necessary geometry for monoamine transporter engagement, while the terminal amine dictates the precise pharmacological targeting. Understanding this SAR is not merely an academic exercise; it directly informs clinical decision-making, explaining why a tertiary amine like amitriptyline is favored for severe, agitated depression and insomnia (due to H1/M1 off-target effects and SERT bias), whereas its secondary amine metabolite, nortriptyline, is preferred in elderly populations requiring a less sedating, NET-biased profile.
References
-
National Center for Biotechnology Information. (2023). Amitriptyline - StatPearls - NCBI Bookshelf. U.S. National Library of Medicine. Retrieved from[Link]
-
Mayo Clinic Laboratories. (n.d.). Amitriptyline and Nortriptyline, Serum - Therapeutics Catalog. Retrieved from[Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. PMC. Retrieved from[Link]
-
Probes & Drugs. (n.d.). AMITRIPTYLINE (PD010103). Retrieved from[Link]
-
Bourdet, D. L., et al. (2026). Preclinical to Clinical Translation of CNS Transporter Occupancy of TD-9855, a Novel Norepinephrine and Serotonin Reuptake Inhibitor. International Journal of Neuropsychopharmacology. Oxford Academic. Retrieved from[Link]
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of 5H-Dibenzo[a,d]cycloheptene-5-propanamine and its Derivatives
Introduction: The Dibenzocycloheptene Scaffold and Its Pharmacokinetic Significance
The compound 5H-Dibenzo[a,d]cycloheptene-5-propanamine represents a core chemical scaffold that is the foundation for a class of neurologically active drugs, most notably the tricyclic antidepressants (TCAs).[1] Understanding the in vivo pharmacokinetic profile of this structural motif is paramount for researchers, scientists, and drug development professionals. The absorption, distribution, metabolism, and excretion (ADME) characteristics of molecules based on this scaffold dictate their efficacy, safety, and dosing regimens.
This technical guide will delve into the pharmacokinetic profile of the 5H-Dibenzo[a,d]cycloheptene-5-propanamine core by examining its two most prominent derivatives: Protriptyline and Nortriptyline .[2][3] By analyzing these well-documented compounds, we can extrapolate key pharmacokinetic behaviors inherent to the parent structure and understand how subtle molecular modifications can significantly impact a drug's journey through a biological system.
I. Core Pharmacokinetic Parameters: A Comparative Analysis of Protriptyline and Nortriptyline
Protriptyline and nortriptyline are both secondary amine TCAs, with protriptyline being characterized by a double bond in the cycloheptene ring, while nortriptyline has a saturated ring at that position.[2][3] This seemingly minor structural difference, along with other factors, contributes to their distinct pharmacokinetic profiles.
| Pharmacokinetic Parameter | Protriptyline | Nortriptyline | Key Insights & Causality |
| Bioavailability (Oral) | 77-93%[2] | 32-79%[3] | Protriptyline exhibits higher and more consistent oral bioavailability, suggesting more efficient absorption from the gastrointestinal tract.[2] |
| Time to Peak Plasma Concentration (Tmax) | 8-12 hours[2][4] | 2-3 hours (generally for TCAs)[5] | The longer Tmax for protriptyline indicates a slower rate of absorption. |
| Protein Binding | ~92%[2] | ~92%[3] | Both drugs are highly bound to plasma proteins, primarily albumin, which restricts their distribution into tissues and lowers the concentration of free, active drug. |
| Metabolism | Primarily hepatic, including demethylation.[6] | Extensive hepatic metabolism via CYP2D6 and CYP2C19, leading to demethylation and hydroxylation.[7][8] | Both are metabolized in the liver. Nortriptyline's metabolism is significantly influenced by genetic polymorphisms in CYP2D6, leading to wide inter-individual variability in plasma concentrations.[3][7] |
| Major Metabolite(s) | Not extensively detailed in readily available literature, but demethylation is a noted pathway.[6] | 10-hydroxynortriptyline (active)[3][7] | The formation of an active metabolite in nortriptyline contributes to its overall therapeutic effect and potential for side effects. |
| Elimination Half-Life (t½) | 54-92 hours[2][4] | 18-44 hours[3] | Protriptyline's significantly longer half-life allows for less frequent dosing but also means it takes longer to reach steady-state concentrations and to be cleared from the body.[4][9] |
| Excretion | Primarily renal (urine), with a small amount of unchanged drug.[2][6] | Primarily renal (urine, ~40%), with minor fecal excretion.[3] | The metabolites of both drugs are more polar than the parent compounds, facilitating their renal excretion. |
II. In-Depth Analysis of Metabolic Pathways
The metabolism of dibenzocycloheptene derivatives is a critical determinant of their pharmacokinetic profile and clinical outcomes. The primary site of metabolism is the liver, mediated by the cytochrome P450 (CYP) enzyme system.[10]
Key Metabolic Reactions:
-
N-Demethylation: For tertiary amine precursors like amitriptyline (of which nortriptyline is a metabolite), N-demethylation is a primary step, often mediated by CYP2C19, to form the active secondary amine.[7][8] For secondary amines like protriptyline and nortriptyline, further demethylation can occur.
-
Hydroxylation: This is a major metabolic pathway for nortriptyline, primarily catalyzed by CYP2D6, leading to the formation of 10-hydroxynortriptyline.[7][11] This metabolite is pharmacologically active. The genetic polymorphism of CYP2D6 is a major reason for the variability in nortriptyline plasma levels among patients.[12]
-
Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted by the kidneys.[11]
Metabolic Pathway of Nortriptyline
Caption: Metabolic pathway of Nortriptyline.
III. Experimental Protocols for Pharmacokinetic Analysis
Accurate quantification of 5H-Dibenzo[a,d]cycloheptene-5-propanamine derivatives in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13][14]
Protocol: Quantification of Protriptyline and Nortriptyline in Human Plasma via LC-MS/MS
This protocol outlines a general procedure. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation (Protein Precipitation)
-
Rationale: To remove high-abundance proteins from the plasma that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[13]
-
Add 100 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).[13]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]
-
2. Liquid Chromatography (LC)
-
Rationale: To separate the analytes of interest from other components in the sample matrix before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A C18 or Phenyl reverse-phase column is often used for these types of compounds.[13]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[15]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.[13]
-
3. Tandem Mass Spectrometry (MS/MS)
-
Rationale: To provide highly selective and sensitive detection of the analytes.
-
Typical Parameters:
-
Ionization Mode: Heated electrospray ionization (HESI) in positive mode is commonly used for these basic compounds.[13]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13] This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation. This two-step filtering process provides excellent selectivity.
-
Experimental Workflow Diagram
Caption: General workflow for a pharmacokinetic study.
IV. Structure-Pharmacokinetic Relationships and Field-Proven Insights
The subtle structural differences between protriptyline and nortriptyline have a cascading effect on their pharmacokinetic profiles and, consequently, their clinical application.
-
The Role of the Cycloheptene Ring: The unsaturated (double bond) cycloheptene ring in protriptyline may contribute to a more rigid structure compared to the saturated ring in nortriptyline. This could influence its interaction with metabolizing enzymes and transporters, potentially contributing to its slower metabolism and longer half-life.
-
Implications for Drug Development: The extensive metabolism of nortriptyline by the polymorphic CYP2D6 enzyme highlights the importance of phenotyping or genotyping in clinical practice to avoid toxicity or therapeutic failure.[12] For drug development professionals, this underscores the need to assess the metabolic pathways of new chemical entities early in the discovery process. Designing molecules that are not primarily metabolized by highly polymorphic enzymes can lead to more predictable pharmacokinetic profiles across the patient population.
-
Analytical Considerations: The development of robust and validated bioanalytical methods is a cornerstone of any pharmacokinetic study.[16] The choice of internal standard is critical for accurate quantification. Ideally, a stable isotope-labeled version of the analyte should be used as it has nearly identical chemical and physical properties to the analyte, ensuring that any variations during sample preparation and analysis are accounted for.
V. Conclusion
The in vivo pharmacokinetic profile of compounds based on the 5H-Dibenzo[a,d]cycloheptene-5-propanamine scaffold is complex and heavily influenced by subtle structural modifications. Through the detailed examination of protriptyline and nortriptyline, we have seen how variations in absorption, metabolism, and elimination can lead to significantly different clinical characteristics. For researchers and drug development professionals, a thorough understanding of these ADME principles is not merely academic; it is fundamental to the design of safer and more effective medicines. The methodologies outlined in this guide provide a framework for the rigorous evaluation of the pharmacokinetic properties of novel compounds built upon this important chemical scaffold.
References
-
Protriptyline - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
DailyMed. (n.d.). Vivactil® Tablets(Protriptyline HCl, USP). Retrieved March 17, 2026, from [Link]
-
Moody, D. E., & Whyte, S. F. (1979). Pharmacokinetic Aspects of Protriptyline Plasma Levels. British Journal of Clinical Pharmacology, 8(4), 335-341. [Link]
-
Garland, W. A., & Min, B. H. (1979). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry, 25(5), 771-778. [Link]
-
Thaker, V. V., & Numan, M. (2023). Protriptyline. In StatPearls. StatPearls Publishing. [Link]
-
Inxight Drugs. (n.d.). PROTRIPTYLINE HYDROCHLORIDE. Retrieved March 17, 2026, from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved March 17, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nortriptyline. Retrieved March 17, 2026, from [Link]
-
Breyer-Pfaff, U. (2004). The Metabolic Fate of Amitriptyline, Nortriptyline and Amitriptylinoxide in Man. Current Drug Metabolism, 5(2), 121-136. [Link]
-
el-Yazigi, A., & Chaleby, K. (1998). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Therapeutic Drug Monitoring, 20(3), 340-346. [Link]
-
Isacsson, G., & Jerling, M. (1997). Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method. British Journal of Clinical Pharmacology, 44(5), 479-487. [Link]
-
RxList. (n.d.). Vivactil (Protriptyline Hydrochloride Tablet): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved March 17, 2026, from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Protriptyline Hydrochloride 5mg Tablet. Retrieved March 17, 2026, from [Link]
-
Preskorn, S. H., & Irwin, H. A. (1998). Metabolism of Tricyclic Antidepressants. Journal of Clinical Psychopharmacology, 18(2), 5S-15S. [Link]
-
Drug Central. (n.d.). protriptyline. Retrieved March 17, 2026, from [Link]
-
Nortriptyline - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
ClinPGx. (n.d.). Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. Retrieved March 17, 2026, from [Link]
-
Hicks, J. K., Swen, J. J., & Gaedigk, A. (2014). Challenges in CYP2D6-guided drug therapy. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 6(2), 115-125. [Link]
-
Der Pharma Chemica. (2016). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 8(1), 316-326. [Link]
-
Rosado, T., & Barroso, M. (2018). A review of current bioanalytical approaches in sample pretreatment techniques for the determination of antidepressants in biological matrices. Bioanalysis, 10(14), 1157-1178. [Link]
-
Simons, F. E., & Simons, K. J. (1986). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics, 11(5), 373-393. [Link]
Sources
- 1. protriptyline [drugcentral.org]
- 2. Protriptyline - Wikipedia [en.wikipedia.org]
- 3. Nortriptyline - Wikipedia [en.wikipedia.org]
- 4. Articles [globalrx.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. comum.rcaap.pt [comum.rcaap.pt]
An In-Depth Technical Guide to the Metabolic Pathways of 5H-Dibenzo[a,d]cycloheptene-5-propanamine in Human Liver Microsomes
This guide provides a comprehensive technical overview of the metabolic pathways of 5H-Dibenzo[a,d]cycloheptene-5-propanamine, a core chemical structure of tricyclic antidepressants, with a specific focus on its biotransformation in human liver microsomes (HLMs). Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, key metabolites, and the state-of-the-art in vitro methodologies used to elucidate these pathways.
Part 1: Foundational Concepts in Metabolism
The Imperative of Metabolic Profiling in Drug Development
Understanding the metabolic fate of a xenobiotic is a cornerstone of modern drug development. The transformation of a parent drug into its metabolites can profoundly influence its efficacy, duration of action, and potential for toxicity. The liver, as the primary site of drug metabolism, employs a sophisticated arsenal of enzymes to modify chemical structures, a process critical for detoxification and excretion. For compounds within the 5H-Dibenzo[a,d]cycloheptene-5-propanamine class, such as the widely studied amitriptyline, metabolism is a key determinant of both therapeutic outcome and adverse effect profile.
5H-Dibenzo[a,d]cycloheptene-5-propanamine: A Profile
The 5H-Dibenzo[a,d]cycloheptene-5-propanamine scaffold is the defining feature of tricyclic antidepressants (TCAs). Amitriptyline, a tertiary amine TCA, serves as a quintessential example and will be the primary focus of this guide. Its clinical effects are intricately linked to its metabolism, as the conversion to its secondary amine metabolite, nortriptyline, alters its pharmacological activity.
Human Liver Microsomes (HLMs): A Window into Hepatic Metabolism
Human liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] The use of HLMs in in vitro studies provides a robust and reproducible system to investigate metabolic pathways, identify key enzymes, and predict in vivo hepatic clearance.[1][2] Their ease of use, commercial availability, and amenability to high-throughput screening make them an indispensable tool in drug discovery and development.[1][2]
The Cytochrome P450 (CYP) Superfamily: The Engine of Metabolism
The CYP enzymes are a diverse group of heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics and endogenous compounds.[1] Within the context of 5H-Dibenzo[a,d]cycloheptene-5-propanamine metabolism, a handful of CYP isozymes play a predominant role, exhibiting distinct substrate specificities and kinetics.
Part 2: Elucidating the Metabolic Pathways
The biotransformation of amitriptyline in human liver microsomes is primarily characterized by two major oxidative pathways: N-demethylation and hydroxylation. These reactions are catalyzed by specific CYP enzymes and lead to the formation of pharmacologically active and inactive metabolites.
Primary Metabolic Reactions
-
N-Demethylation: This reaction involves the removal of a methyl group from the tertiary amine of the side chain, converting amitriptyline into its principal active metabolite, nortriptyline.[3][4] This conversion is a critical step, as nortriptyline exhibits a different profile of neurotransmitter reuptake inhibition compared to its parent compound.[5]
-
Hydroxylation: This process involves the addition of a hydroxyl group to the dibenzocycloheptene ring system, most commonly at the 10-position.[3][4][6][7] This leads to the formation of 10-hydroxyamitriptyline and, following demethylation, 10-hydroxynortriptyline.[3][4] These hydroxylated metabolites are generally considered less active and are more readily excreted.[4][8]
-
Other Minor Pathways: While N-demethylation and hydroxylation are dominant, other minor pathways exist, including N-oxidation and the formation of arene oxide intermediates, which can be precursors to reactive metabolites.[9][10]
The Key CYP Isozymes in Action
The metabolism of amitriptyline is a multi-enzyme process, with several CYP isozymes contributing to varying degrees:
-
CYP2C19: This enzyme is the primary catalyst for the N-demethylation of amitriptyline to nortriptyline at therapeutic concentrations.[4][7][11] It exhibits a high affinity for amitriptyline, making it a key determinant of the parent drug's clearance.[6][7]
-
CYP2D6: This highly polymorphic enzyme is solely responsible for the 10-hydroxylation of both amitriptyline and nortriptyline.[4][6][7][11] Genetic variations in CYP2D6 can lead to significant inter-individual differences in metabolite profiles and clinical outcomes.
-
CYP3A4: While having a lower affinity than CYP2C19, CYP3A4 also contributes to N-demethylation, particularly at higher, potentially toxic, concentrations of amitriptyline.[6][7][11]
-
Other Contributing Isozymes: Studies have shown that CYP1A2 and CYP2C9 can also play a minor role in the N-demethylation of amitriptyline.[6][7][11][12]
Visualizing the Metabolic Cascade
The following diagram illustrates the primary metabolic pathways of amitriptyline in human liver microsomes.
Caption: Primary metabolic pathways of amitriptyline in human liver microsomes.
Part 3: A Practical Guide to In Vitro Metabolism Studies
Investigating the metabolism of a compound like amitriptyline in HLMs requires a systematic and well-controlled experimental approach. The following sections provide a detailed workflow and protocol for a typical in vitro study.
The Rationale for HLM-Based Assays
HLM assays are a cost-effective and high-throughput method to:
-
Determine the metabolic stability of a compound.
-
Identify the major metabolites formed.
-
Elucidate the specific CYP enzymes responsible for metabolism (reaction phenotyping).
-
Assess the potential for drug-drug interactions through enzyme inhibition studies.
The Experimental Workflow: A Bird's-Eye View
The process of characterizing metabolic pathways in HLMs can be broken down into several key stages, from initial incubation to final data analysis.
Caption: A typical experimental workflow for in vitro metabolism studies.
Detailed In Vitro Incubation Protocol
This protocol outlines a standard procedure for assessing the metabolism of amitriptyline in pooled human liver microsomes.
3.3.1 Reagents and Materials
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Amitriptyline Hydrochloride (analytical standard)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade, for quenching)
-
Internal Standard (e.g., deuterated amitriptyline)
-
Microcentrifuge tubes
-
Incubating shaker or water bath at 37°C
3.3.2 Incubation Procedure
-
Thaw and Prepare Microsomes: Thaw the pooled HLMs on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5-1.0 mg/mL) in cold potassium phosphate buffer.
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine the diluted HLMs, potassium phosphate buffer, and amitriptyline at various concentrations (to determine kinetics). The final incubation volume is typically 200-500 µL.
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
Quench the Reaction: Terminate the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
Bioanalytical Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[8][13][14][15]
3.4.1 Principle of LC-MS/MS
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The analytes are first separated on a chromatographic column and then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for each analyte and the internal standard, allowing for precise quantification.
3.4.2 Typical LC-MS/MS Parameters for Amitriptyline and Metabolites
The following tables provide a starting point for developing an LC-MS/MS method for the analysis of amitriptyline and its key metabolites.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Table 1: Example Liquid Chromatography Conditions[13][14][16] |
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Amitriptyline) | e.g., m/z 278.2 -> 91.1 |
| MRM Transition (Nortriptyline) | e.g., m/z 264.2 -> 233.1 |
| MRM Transition (10-OH-Metabolites) | e.g., m/z 294.2 -> 276.2 |
| Table 2: Example Mass Spectrometry Conditions |
Part 4: From Data to Decisions
The data generated from in vitro metabolism studies must be carefully analyzed to provide meaningful insights for drug development.
Identifying the Players: Reaction Phenotyping
Reaction phenotyping is the process of identifying which specific enzymes are responsible for a drug's metabolism.[5][17] This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability. Two primary approaches are used:
-
Chemical Inhibition: Pooled HLMs are incubated with the drug in the presence and absence of known selective inhibitors for specific CYP isozymes.[12] A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of that particular CYP.
-
Recombinant Human CYPs: The drug is incubated individually with a panel of cDNA-expressed human CYP enzymes. The formation of metabolites directly demonstrates the catalytic capability of each isozyme.
Quantifying Enzyme Activity: Kinetics
By measuring the rate of metabolite formation at different substrate concentrations, key enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), can be determined.
-
Km (µM): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.
-
Vmax (pmol/min/mg protein): The maximum rate of the reaction when the enzyme is saturated with the substrate.
| CYP Isozyme | Metabolic Reaction | Km (µM) | Vmax (mol/h/mol CYP) |
| CYP2C19 | N-demethylation | 5 - 13 | 475 |
| CYP2D6 | N-demethylation | ~13 | ~90-145 |
| CYP3A4 | N-demethylation | 74 - 92 | ~90-145 |
| CYP1A2 | N-demethylation | 74 - 92 | ~90-145 |
| CYP2C9 | N-demethylation | 74 - 92 | ~90-145 |
| CYP2D6 | 10-Hydroxylation | 5 - 13 | N/A |
| Table 3: Approximate Kinetic Parameters for Amitriptyline Metabolism by Recombinant Human CYPs[6][7] |
Interpretation and Implications
The results from these studies have significant implications:
-
Drug-Drug Interaction (DDI) Potential: If a drug is primarily metabolized by a single CYP enzyme (e.g., CYP2C19 for amitriptyline), co-administration with a potent inhibitor of that enzyme can lead to dangerously elevated plasma concentrations of the parent drug.
-
Pharmacogenomics: The involvement of polymorphic enzymes like CYP2D6 and CYP2C19 means that individuals with different genetic variants ("poor," "intermediate," "extensive," or "ultrarapid" metabolizers) will clear the drug at different rates, potentially requiring dose adjustments.[4]
-
Guiding Clinical Studies: In vitro data helps in designing more informative and safer clinical trials by anticipating potential metabolic liabilities.
Part 5: Concluding Remarks and Future Outlook
The metabolic landscape of 5H-Dibenzo[a,d]cycloheptene-5-propanamine, exemplified by amitriptyline, is a well-defined interplay of several key CYP enzymes within the human liver. The primary pathways of N-demethylation and hydroxylation, predominantly catalyzed by CYP2C19 and CYP2D6 respectively, dictate the pharmacokinetic and pharmacodynamic profile of these important therapeutic agents.
The in vitro methodologies detailed in this guide, centered around the use of human liver microsomes and advanced bioanalytical techniques, provide a powerful framework for elucidating these pathways. As drug discovery continues to evolve, a thorough and early understanding of a compound's metabolic fate remains a critical-path activity, ensuring the development of safer and more effective medicines. Future research will likely focus on more complex in vitro models, such as micropatterned co-cultures of hepatocytes, to further enhance the in vitro-in vivo correlation of metabolic data.
References
- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2000). Microsomal binding of amitriptyline: effect on estimation of enzyme kinetic parameters in vitro. Journal of Pharmaceutical Sciences, 89(5), 643-653.
- Olesen, O. V., & Linnet, K. (1997). Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes. Pharmacology, 55(5), 235-243.
- Creative Bioarray. (2026). A Complete Guide to CYP Reaction Phenotyping in 2026.
- Crewe, H. K., Lennard, M. S., Tucker, G. T., & Woods, H. F. (1992). The effect of inhibition of cytochrome P450IID6 on the N-demethylation of amitriptyline in human liver microsomes. British Journal of Clinical Pharmacology, 34(3), 256-259.
- Wienkers, L. C., & Hutzler, M. A. (2002).
- Der Pharma Chemica. (2016). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 8(1), 135-146.
- Request PDF. (2025). Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes.
- Gauvin, R., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum.
- Wen, B., et al. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-Biological Interactions, 173(3), 177-186.
- PubMed. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. PubMed.
- eGrove. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Amitriptyline: Evaluating LC-MS/MS Accuracy and Precision. BenchChem.
- Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Labcorp Drug Development.
- Mattek. (n.d.). Reaction Phenotyping Assay.
- SciSpace. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. SciSpace.
- PubMed. (2000). Microsomal binding of amitriptyline: effect on estimation of enzyme kinetic parameters in vitro. PubMed.
- PubMed. (1996). Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4. PubMed.
- Obach, R. S., et al. (2007). Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants. Drug Metabolism and Disposition, 35(10), 1844-1850.
- Semantic Scholar. (n.d.). Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. Semantic Scholar.
- Bohrium. (2022). Microsomal Binding of Amitriptyline : Effect on Estimation of Enzyme Kinetic Parameters In Vitro 1. Bohrium.
- PubMed. (1996).
- Springer Nature Experiments. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
- Acute Porphyria Drugs. (n.d.). N06AA09 - Amitriptyline. Acute Porphyria Drugs.
- ClinPGx. (n.d.).
Sources
- 1. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. labcorp.com [labcorp.com]
- 4. karger.com [karger.com]
- 5. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
chemical stability and degradation kinetics of 5H-Dibenzo[a,d]cycloheptene-5-propanamine
An In-depth Technical Guide to the Chemical Stability and Degradation Kinetics of 5H-Dibenzo[a,d]cycloheptene-5-propanamine (Amitriptyline)
Foreword
In the realm of pharmaceutical sciences, a profound understanding of a drug substance's intrinsic stability is paramount to ensuring its safety, efficacy, and quality throughout its lifecycle. This guide provides a comprehensive exploration of the , widely known as amitriptyline. As a cornerstone tricyclic antidepressant, the stability profile of amitriptyline has been the subject of extensive research, driven by the need to develop robust formulations and analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a narrative that weaves together the fundamental principles of degradation chemistry with practical, field-proven methodologies. We will delve into the causality behind experimental designs and present self-validating protocols that form the bedrock of rigorous stability testing.
Physicochemical Properties of Amitriptyline
A foundational understanding of a molecule's physicochemical properties is essential for predicting its stability challenges. Amitriptyline is a highly lipophilic molecule with a basic tertiary amine group, which dictates its solubility and behavior in different pH environments.[1]
| Property | Value | Source |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine | [1] |
| Molecular Formula | C₂₀H₂₃N | [1] |
| Molar Mass | 277.411 g·mol⁻¹ | [1] |
| pKa | 9.76 | [2] |
| log P (octanol-water) | 4.92 (free base) | [1] |
| Aqueous Solubility | 14 mg/L (free base) | [1] |
| Melting Point | 197.5 °C (387.5 °F) (hydrochloride salt) | [1] |
Core Degradation Pathways and Kinetics
Amitriptyline is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[3][4] Forced degradation studies, or stress testing, are instrumental in elucidating these pathways and are a regulatory requirement for developing stability-indicating analytical methods.[5][6]
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by the addition of water. For amitriptyline, hydrolytic stability is significantly influenced by pH.[3] While the core structure of amitriptyline is relatively stable against hydrolysis under neutral conditions, it can be forced to degrade under extreme pH and elevated temperatures.[7][8]
Causality of pH-Dependent Hydrolysis:
-
Acidic Conditions: In strong acidic media (e.g., 5 M HCl) at elevated temperatures (e.g., 80°C), the molecule can undergo reactions, although it is relatively stable compared to other stress conditions. The primary purpose of acidic stress testing is to demonstrate the specificity of the analytical method against potential acid-catalyzed degradation products.[7]
-
Basic Conditions: Under strong alkaline conditions (e.g., 5 M NaOH) and heat (e.g., 80°C), degradation can be more pronounced.[7] The non-bonding electrons on the tertiary amine are more available, potentially facilitating elimination reactions or other rearrangements in the dibenzocycloheptene ring system under harsh basic stress.
-
Preparation of Stock Solution: Prepare a stock solution of amitriptyline hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: Mix 5 mL of the stock solution with 5 mL of 5 M hydrochloric acid. Heat the mixture at 80°C for 1 hour.[7]
-
Basic Stress: Mix 5 mL of the stock solution with 5 mL of 5 M sodium hydroxide. Heat the mixture at 80°C for 1 hour.[7]
-
Neutral Stress: Mix 5 mL of the stock solution with 5 mL of water. Heat the mixture at 80°C for 1 hour.[7]
-
Sample Processing: After the specified time, cool the solutions to room temperature. Carefully neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the neutralized and neutral samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.
Oxidative Degradation
Oxidation is a major degradation pathway for amitriptyline.[9] The molecule possesses several sites susceptible to oxidative attack, including the tertiary amine and the unsaturated exocyclic double bond of the dibenzocycloheptene ring.[10] This process can be initiated by various oxidizing agents and is often accelerated by factors like light and the presence of metal ions.[11]
Key Oxidative Degradation Products:
-
Amitriptyline-N-oxide: Formation occurs via oxidation of the tertiary amine.
-
Nortriptyline: This is the primary active metabolite of amitriptyline, formed through N-demethylation.[1]
-
Dibenzosuberone: This ketone is a common degradation product resulting from the cleavage of the exocyclic double bond.[10]
-
Hydroxylated Derivatives: Hydroxylation can occur at various positions on the tricyclic ring system.[12]
The oxidation of the exocyclic double bond can proceed via an exo-epoxide intermediate, which is then hydrolyzed and further oxidized to yield dibenzosuberenone.[10][13][14]
Caption: Simplified oxidative degradation pathways of amitriptyline.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of amitriptyline hydrochloride.
-
Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% (v/v) hydrogen peroxide.[7] Maintain the solution at room temperature (25°C) for 1 hour.[7]
-
Sample Processing: After 1 hour, dilute the sample to a suitable concentration with the mobile phase. No neutralization is typically required, but quenching of residual peroxide may be necessary for certain analytical columns.
-
Analysis: Analyze immediately using a validated stability-indicating HPLC method.
Photodegradation
While amitriptyline does not undergo significant direct photodegradation, it is susceptible to rapid photosensitized degradation.[15][16] This distinction is critical; the molecule itself may not absorb significant light in the near-UV/visible range, but other substances in a solution (photosensitizers) can absorb light, become excited, and then transfer that energy to the amitriptyline molecule, initiating degradation.
Mechanism of Photosensitized Degradation: A well-studied example involves fulvic acid (FA), a component of natural organic matter found in water.[15]
-
Fulvic acid absorbs light and forms an excited triplet state (³FA*).
-
An electron is transferred from the non-bonding electrons on the nitrogen atom of amitriptyline to the excited ³FA*.[3][9]
-
This electron transfer initiates further reactions, primarily demethylation and hydroxylation, leading to the degradation of amitriptyline.[15]
The rate of photodegradation is highly pH-dependent, increasing significantly at higher pH values (e.g., pH 8.0).[15] This is because the deprotonation of the tertiary amine at higher pH makes the non-bonding electrons more available for transfer.[15][16] The photodegradation often follows pseudo-first-order kinetics.[15] For instance, in the presence of fulvic acid at pH 8.0, the rate constant (k) for amitriptyline degradation was found to be 0.24 h⁻¹.[15]
Caption: Mechanism of photosensitized degradation of amitriptyline.
-
Sample Preparation: Prepare a solution of amitriptyline hydrochloride (e.g., 1 mg/mL). Transfer aliquots into chemically inert, transparent containers. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt-hours/square meter.[5]
-
Sample Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control containers.
-
Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. Compare the results to assess the extent of photodegradation.
Thermal Degradation
Neat, solid amitriptyline exhibits high thermal stability up to 188°C.[3][9] However, in solution, elevated temperatures can accelerate other degradation pathways, particularly oxidation. In dry heat studies (e.g., 105°C for 24 hours), some degradation may be observed, emphasizing the need for controlled storage temperatures for both the bulk drug and its formulations.[7]
Stability-Indicating Assay Method (SIAM)
A cornerstone of any stability study is a validated stability-indicating assay method (SIAM). This is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample over time due to degradation. A SIAM must be able to separate, detect, and quantify the API in the presence of its degradation products and any other excipients.[7][8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.[7]
Caption: Workflow for developing a stability-indicating method.
Example RP-HPLC Conditions
The following table provides an example set of chromatographic conditions that can serve as a starting point for developing a SIAM for amitriptyline. Optimization is crucial for achieving adequate separation from all potential degradation products.
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of pH 7.5 phosphate buffer and methanol[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm or 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Practical Considerations for Stability
The insights gained from understanding degradation kinetics directly inform strategies to enhance drug stability.
-
Formulation: For liquid formulations, pH control is essential. The inclusion of antioxidants or chelating agents like edetate disodium (EDTA) can stabilize solutions by sequestering metal ions that catalyze oxidative degradation.[11][17]
-
Packaging and Storage: Amitriptyline and its formulations should be protected from light. The use of amber glass or opaque containers is critical to prevent photosensitized degradation.[3][9] Storage should be at controlled room temperature to minimize the acceleration of oxidative and other degradation pathways.
Conclusion
The chemical stability of 5H-Dibenzo[a,d]cycloheptene-5-propanamine is a multifaceted subject, with oxidation and photosensitization being the most significant degradation pathways. While relatively stable to hydrolysis, extreme pH and heat can induce degradation. A thorough understanding of these pathways, underpinned by robust forced degradation studies and validated stability-indicating analytical methods, is non-negotiable for the development of safe, effective, and high-quality amitriptyline-containing drug products. The protocols and data presented in this guide provide a framework for scientists to approach stability testing with a mindset that prioritizes mechanistic understanding and analytical rigor.
References
-
An Overview of Degradation Strategies for Amitriptyline - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). Ovidius University Annals of Chemistry. Retrieved March 17, 2026, from [Link]
-
Boppy, N., et al. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. Biomedical Chromatography, 36(10), e5436. Retrieved March 17, 2026, from [Link]
-
Yao, L., et al. (2017). Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. Environmental Science & Technology, 51(20), 11716-11724. Retrieved March 17, 2026, from [Link]
-
Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. (2017). Scite.ai. Retrieved March 17, 2026, from [Link]
-
Chen, Y., et al. (2016). Oxidation of amitriptyline and nortriptyline by ferrate(VI): efficiency and reaction pathways. Desalination and Water Treatment, 57(27), 12882-12890. Retrieved March 17, 2026, from [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). International Journal of Molecular Sciences, 25(7), 3822. Retrieved March 17, 2026, from [Link]
-
Fractionation of humic acid and its effects on the photodegradation of amitriptyline in water. (2024). Environmental Science: Processes & Impacts. Retrieved March 17, 2026, from [Link]
-
Baumann, P., & Hiemke, C. (1992). The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Clinical Pharmacokinetics, 22(4), 279-294. Retrieved March 17, 2026, from [Link]
-
Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. (1981). Journal of Pharmaceutical Sciences, 70(8), 951-953. Retrieved March 17, 2026, from [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). International Journal of Molecular Sciences, 25(7), 3822. Retrieved March 17, 2026, from [Link]
-
Amitriptyline. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]
-
Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (2022). ResearchGate. Retrieved March 17, 2026, from [Link]
-
Chemical Stability of Amitriptyline Hydrochloride in Oral Liquid Dosage Forms. (1996). International Journal of Pharmaceutical Compounding. Retrieved March 17, 2026, from [Link]
-
Oxidation of amitriptyline and nortriptyline by ferrate(VI): efficiency and reaction pathways. (2015). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (2019). ProQuest. Retrieved March 17, 2026, from [Link]
-
Oxidation of amitriptyline and nortriptyline by ferrate(VI): efficiency and reaction pathways. (2016). Desalination and Water Treatment. Retrieved March 17, 2026, from [Link]
-
Amitriptyline. (n.d.). Deranged Physiology. Retrieved March 17, 2026, from [Link]
Sources
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 6. Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC - ProQuest [proquest.com]
- 7. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. tandfonline.com [tandfonline.com]
- 14. deswater.com [deswater.com]
- 15. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. Chemical Stability of Amitriptyline Hydrochloride in Oral Liquid Dosage Forms - ProQuest [proquest.com]
Assessing the Blood-Brain Barrier Permeability of 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivatives
An In-Depth Technical Guide:
Abstract
The 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold is the cornerstone of several critical central nervous system (CNS) active agents, most notably the tricyclic antidepressant amitriptyline. The efficacy of these molecules is fundamentally dependent on their ability to penetrate the blood-brain barrier (BBB), a highly selective and dynamic interface that protects the CNS.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of novel compounds based on this scaffold. We will dissect the causal relationships behind experimental choices, from early-stage in silico and in vitro screening to definitive in vivo quantification. This document emphasizes a self-validating, tiered approach to generate robust and translatable data, ensuring that resources are focused on candidates with the highest probability of CNS efficacy.
The Blood-Brain Barrier: A Gatekeeper for CNS Therapeutics
The BBB is a complex, multicellular structure composed of brain microvascular endothelial cells (BMECs), pericytes, and astrocytes, which together form the neurovascular unit.[2] Its barrier function is conferred by two primary mechanisms:
-
Physical Restriction: BMECs are interconnected by elaborate tight junctions that severely limit the paracellular diffusion of molecules.[3] This forces most compounds to traverse the cells themselves (transcellular route).
-
Biochemical Restriction: The BMECs express a formidable array of active efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily.[4][5] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump a wide range of xenobiotics from the endothelial cells back into the bloodstream, effectively preventing their entry into the brain.[1][6]
For a 5H-dibenzo[a,d]cycloheptene-5-propanamine derivative to be successful, it must possess the optimal physicochemical properties to navigate this dual-layered defense system.
Physicochemical Properties Governing Passive Diffusion
Passive transcellular diffusion is the primary route of entry for many CNS drugs and is heavily influenced by a molecule's inherent properties.[7]
-
Lipophilicity (LogP/LogD): A moderate degree of lipophilicity is essential. While a higher LogP facilitates partitioning into the lipid membranes of endothelial cells, excessive lipophilicity can lead to increased plasma protein binding and sequestration in lipid-rich tissues, paradoxically reducing brain uptake.[8] A parabolic relationship often exists, with optimal BBB penetration typically seen for compounds with LogP values between 1 and 3.[9]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. There is a widely recognized "soft rule" that compounds with MW < 400-500 Da are more likely to cross the BBB via passive diffusion.[10]
-
Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA (< 90 Ų) is strongly correlated with higher BBB permeability, as it reduces the desolvation energy penalty required to exit the aqueous blood environment and enter the lipophilic cell membrane.[11]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts permeability. Fewer hydrogen bonds generally lead to better brain penetration.[11]
A Tiered Strategy for Permeability Assessment
A robust and resource-efficient evaluation of BBB permeability involves a multi-stage process, starting with high-throughput screening and progressing to more complex, low-throughput, but highly informative, gold-standard assays.
Caption: A tiered workflow for BBB permeability assessment.
Tier 1: High-Throughput Early Screening
The initial goal is to rapidly screen a large number of compounds to rank-order them and eliminate those with a low probability of success.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a cell-free, high-throughput method that models passive diffusion.[12] It measures a compound's ability to diffuse from a donor well, through an artificial membrane coated with a lipid mixture mimicking the brain's lipid composition (e.g., porcine brain lipid extract), into an acceptor well.[13]
Causality: By isolating passive diffusion, PAMPA provides a clean, rapid assessment of a molecule's intrinsic ability to cross a lipid barrier.[12] It is cost-effective and serves as an excellent filter before engaging in more complex cell-based assays.
Protocol: PAMPA-BBB
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a porcine brain lipid/dodecane solution and allow the solvent to evaporate.[14]
-
Compound Preparation: Prepare test compounds in a suitable buffer (e.g., PBS, pH 7.4) at a final concentration of 100-200 µM. Include high permeability (e.g., Caffeine, Propranolol) and low permeability (e.g., Atenolol, Furosemide) controls.
-
Assay Setup: Add the compound solution to the donor wells. Place the donor plate onto an acceptor plate pre-filled with buffer.
-
Incubation: Incubate the plate assembly for 4-18 hours at room temperature with gentle shaking.
-
Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds are often classified as CNS+ (high permeability) or CNS- (low permeability).
| Compound | Type | Expected Papp (x 10⁻⁶ cm/s) |
| Propranolol | High Permeability / CNS+ | > 15.0 |
| Caffeine | High Permeability / CNS+ | > 8.0 |
| Atenolol | Low Permeability / CNS- | < 1.0 |
| Furosemide | Low Permeability / CNS- | < 0.5 |
Tier 2: Mechanistic In Vitro Cell-Based Assays
Compounds that show promise in Tier 1 are advanced to cell-based models. These assays introduce biological complexity, most importantly the presence of efflux transporters.
Madin-Darby Canine Kidney (MDCK-MDR1) Assay
This is the workhorse assay for specifically identifying substrates of the P-glycoprotein (P-gp/MDR1) efflux pump.[15] MDCK cells, a kidney epithelial cell line, are transfected to overexpress human P-gp.[16] When grown on a semipermeable Transwell™ insert, they form a polarized monolayer with tight junctions.[17]
Causality: P-gp is a primary gatekeeper at the BBB.[18] Many lipophilic, cationic molecules, like those based on the 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold, are potential P-gp substrates. Identifying this interaction early is critical, as high efflux can render a compound ineffective in the CNS, even if it has good passive permeability. Amitriptyline itself is known to interact with and inhibit P-gp.[19][20][21]
Caption: Bidirectional transport across an MDCK-MDR1 monolayer.
Protocol: MDCK-MDR1 Bidirectional Assay
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell™ filter inserts and culture for 5-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm tight junction integrity. TEER values should be stable and meet pre-defined criteria (e.g., >200 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer Yellow (<1.0 x 10⁻⁶ cm/s).[22]
-
Transport Experiment (A-to-B):
-
Add the test compound (and controls like Propranolol and the known P-gp substrate Digoxin) to the apical (A, upper) chamber.
-
Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, lower) chamber.
-
-
Transport Experiment (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) chamber.
-
Take samples from the apical (A) chamber over time.
-
-
Inhibitor Arm (Self-Validating): Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., Verapamil, Elacridar). A significant reduction in the Efflux Ratio (ER) confirms the compound is a P-gp substrate.
-
Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate Papp values for both directions and determine the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).[23]
| Compound | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio (ER) |
| Propranolol | > 20.0 | ~1.0 |
| Atenolol | < 0.5 | ~1.0 |
| Digoxin | < 2.0 | > 10.0 |
Interpretation: An ER > 2 is indicative of active efflux.[24] A high ER that is significantly reduced in the presence of a P-gp inhibitor strongly suggests the test compound is a P-gp substrate. Such compounds may face challenges in achieving therapeutic concentrations in the brain.
Tier 3: Definitive In Vivo Quantification
While in vitro models are invaluable for screening, they cannot fully replicate the complex physiology of the living brain.[3] In vivo studies are the gold standard for confirming BBB permeability.
In Situ Brain Perfusion
This technique provides a direct measure of the rate of drug transfer from blood to brain, independent of systemic pharmacokinetics. Anesthetized rodents are surgically prepared so their cerebral vasculature can be perfused with a known concentration of the drug for a short period (5-30 seconds). The brain is then removed, and the amount of drug that has entered the tissue is quantified.
Causality: This method gives a clean, rapid brain uptake clearance value (K_in_), which reflects the unidirectional influx across the BBB before significant back-flux or metabolism occurs. It is a powerful tool for validating in vitro findings.
Cerebral Microdialysis
Microdialysis is the only technique that allows for the direct measurement of unbound, pharmacologically active drug concentrations in the brain's extracellular fluid (ECF) over time in a freely moving animal.[25][26][27] A small probe with a semipermeable membrane is stereotactically implanted into a specific brain region. The probe is perfused with an isotonic solution, and substances from the ECF diffuse into the perfusate, which is collected and analyzed.[25]
Causality: Total brain tissue concentration (measured from homogenate) can be misleading as it includes drug bound to tissue and lipids, which is not available to interact with the target receptor. Microdialysis provides the time-course of the unbound concentration (C_u,brain_), which is the true driver of pharmacological effect.[28] By simultaneously measuring the unbound plasma concentration (C_u,plasma_), one can calculate the critical parameter K_p,uu_ (C_u,brain_ / C_u,plasma_), which represents the net influx and efflux activity at the BBB.[25] A K_p,uu_ close to 1 suggests free diffusion, while a value << 1 indicates dominant efflux.
Protocol: Conceptual Microdialysis Workflow
-
Surgical Implantation: Stereotactically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) of a rat or mouse. A second catheter is implanted for blood sampling. Allow the animal to recover.
-
Probe Insertion & Equilibration: On the day of the experiment, insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF). Allow the system to equilibrate.
-
Drug Administration: Administer the test compound (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Collect parallel blood samples.
-
Quantification: Analyze dialysate and plasma samples via LC-MS/MS. Determine the unbound fraction in plasma.
-
Data Analysis: Plot the concentration-time profiles for unbound drug in both brain ECF and plasma to determine key pharmacokinetic parameters, including K_p,uu_.
Conclusion: An Integrated Path to CNS Drug Discovery
Evaluating the BBB permeability of 5H-Dibenzo[a,d]cycloheptene-5-propanamine derivatives requires a strategic, multi-tiered approach. Beginning with high-throughput in silico and PAMPA screening allows for the rapid triage of large compound libraries based on their potential for passive diffusion. Promising candidates must then be scrutinized in mechanistic cell-based assays, like the MDCK-MDR1 model, to proactively identify and manage liabilities related to active efflux—a critical hurdle for this chemical class. Finally, gold-standard in vivo techniques such as cerebral microdialysis provide the definitive, quantitative data on unbound brain concentrations that are most predictive of clinical success. By understanding the causality behind each experimental choice and employing self-validating protocols, researchers can confidently advance compounds with the highest probability of reaching their CNS targets and exerting their therapeutic effects.
References
- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Clinical Research.
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Fluids and Barriers of the CNS.
- Blood-brain barrier active efflux transporters: ATP-binding cassette gene family. (n.d.). Neurobiology of Disease.
- Efflux transporters in blood-brain interfaces of the developing brain. (2015). Frontiers in Neuroscience.
- What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). WuXi AppTec.
- Imaging the Activity of Efflux Transporters at the Blood–Brain Barrier in Neurologic Diseases: Radiotracer Selection Criteria. (2025). Journal of Nuclear Medicine.
- The role of drug transporters at the blood brain barrier. (2016). European Pharmaceutical Review.
- Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. (2013). British Journal of Clinical Pharmacology.
- Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders. (n.d.).
- Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Transl
- CACO-2 cell lines in drug discovery- An updated perspective. (2010). International Journal of Pharmacy and Pharmaceutical Sciences.
- In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Neurology.
- Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. (n.d.). Various sources.
- BBB permeability versus lipophilicity: A comparison between in vivo and in vitro. (n.d.). Various sources.
- Amitriptyline-induced Morphological Alterations of the R
- Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. (n.d.). British Journal of Clinical Pharmacology.
- Amitriptyline Improves Drug Delivery across the Blood-Brain Barrier. (n.d.). EurekAlert!.
- Tuning Properties for Blood–Brain Barrier Permeation: A Statistics-Based Analysis. (2019). Journal of Medicinal Chemistry.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
- The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. (2000). Clinical Pharmacokinetics.
- Medical Therapies for Mood Disorders Alter the Blood-Brain Barrier. (n.d.). PubMed.
- Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. (n.d.). Pharmaceutical Research.
- In Vitro Models of the Blood–Brain Barrier. (n.d.).
- In Vitro Models for the Blood-Brain Barrier. (2005). Basic & Clinical Pharmacology & Toxicology.
- Physicochemical determinants of blood brain barrier penetrating molecules. (2025). Research Journal of Pharmacy and Technology.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Methods in Molecular Biology.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2024). Journal of Medicinal Chemistry.
- In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). Fluids and Barriers of the CNS.
- ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
- Caco-2 cell lines in drug discovery- an upd
- Antidepressants Unlock Blood-Brain Barrier Aiding CNS Drug Entry. (2017). Technology Networks.
- In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2022).
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI.
- An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017). Journal of Visualized Experiments.
- An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2018). Journal of Visualized Experiments.
- Sources of cells for modeling the human BBB — 4 consider
- Antidepressant may enhance drug delivery to the brain. (2017). ScienceDaily.
- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). Current Medicinal Chemistry.
- Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. (n.d.). Peptides.
- Prediction of BBB permeability using PAMPA assay. (2018). Journal of Drug Designing.
- Intracerebral Microdialysis in Blood-Brain Barrier Drug Research With Focus on Nanodelivery. (2016). Drug Discovery Today: Technologies.
- MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Journal of Computer-Aided Molecular Design.
- Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). Biopharmaceutics & Drug Disposition.
- PAMPA Permeability Assay. (n.d.). Technology Networks.
Sources
- 1. Imaging the Activity of Efflux Transporters at the Blood–Brain Barrier in Neurologic Diseases: Radiotracer Selection Criteria | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. Sources of Cells for Modeling the Blood Brain Barrier [tempobioscience.com]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amitriptyline Improves Drug Delivery across the Blood-Brain Barrier [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 20. technologynetworks.com [technologynetworks.com]
- 21. sciencedaily.com [sciencedaily.com]
- 22. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling of 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivatives: A Comprehensive Technical Guide
Executive Summary & Structural Pharmacology
The 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold represents a foundational pharmacophore in neuropsychiatric drug development, serving as the core structural backbone for a specific subclass of tricyclic antidepressants (TCAs)[1]. The defining architectural feature of this molecule is the central seven-membered cycloheptene ring, which forces the two flanking benzene rings into a rigid, non-planar, "butterfly" conformation. This three-dimensional topology is critical for optimal insertion into the central binding pocket of the solute carrier 6 (SLC6) family of monoamine transporters[2].
While closely related molecules like amitriptyline feature an exocyclic double bond (a 5-ylidene structure), the saturated 5-position of the 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold—most notably its secondary amine derivative, protriptyline (N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine)—confers distinct conformational characteristics[3]. Unlike tertiary amine TCAs, which are predominantly serotonergic and highly sedating, the secondary amine structure sterically favors the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) and exhibits a uniquely energizing clinical profile[2][3].
Mechanism of Action and Receptor Polypharmacology
The primary mechanism of action (MoA) of this scaffold is the competitive inhibition of presynaptic monoamine reuptake. By blocking NET and SERT, the compound increases the synaptic residence time of norepinephrine and serotonin. This acute accumulation drives long-term downstream neuroplasticity, including postsynaptic receptor downregulation and enhanced neurotrophic factor expression over a 2-to-4-week period[3].
However, the dibenzocycloheptene scaffold is notoriously promiscuous. It exhibits off-target antagonism at muscarinic acetylcholine receptors (mAChR), alpha-1 adrenergic receptors, and histamine H1 receptors[2]. As an application scientist, it is crucial to understand that this polypharmacology is not merely a source of adverse events (e.g., dry mouth, orthostatic hypotension, tachycardia) but a defining characteristic of the TCA class that must be carefully quantified during lead optimization and clinical monitoring[4].
Mechanism of action and polypharmacology of the 5H-dibenzocycloheptene scaffold.
Pharmacokinetics (PK) and Metabolic Fate
The PK profile of this scaffold is defined by its extreme lipophilicity and extensive tissue distribution. Following oral administration, the secondary amine derivative avoids the extensive first-pass metabolism seen in other TCAs (exhibiting only 10-25% first-pass extraction), resulting in a high oral bioavailability of 75-90%[3][5].
Once in systemic circulation, the compound rapidly sequesters into tissues, reflected by a massive volume of distribution (Vd) ranging from 15.0 to 31.2 L/kg[5]. Hepatic metabolism is primarily driven by the cytochrome P450 system, specifically CYP2D6, which catalyzes demethylation and ring hydroxylation[5]. The elimination half-life is exceptionally long, spanning 54 to 92 hours, necessitating careful steady-state monitoring[5]. Furthermore, the production of reactive metabolic intermediates during this extensive hepatic processing has been hypothesized as a rare mechanism for TCA-induced hepatotoxicity[6].
Quantitative Pharmacological Data
Table 1: Representative Receptor Binding Profile of 5H-Dibenzo[a,d]cycloheptene-5-propanamine (Secondary Amine) | Target Receptor / Transporter | Affinity ( Ki , nM) | Functional Consequence | | :--- | :--- | :--- | | NET (Norepinephrine Transporter) | 1.4 - 3.0 | Primary therapeutic effect (antidepressant / energizing) | | SERT (Serotonin Transporter) | 18 - 25 | Secondary therapeutic effect | | mAChR (Muscarinic) | 25 - 40 | Dry mouth, constipation, blurred vision | | α1 Adrenergic | 60 - 80 | Orthostatic hypotension, dizziness | | H1 (Histamine) | 130 - 150 | Mild sedation (significantly lower than tertiary amines) |
Table 2: Key Pharmacokinetic Parameters (Human)
| Parameter | Value Range | Clinical / Experimental Implication |
|---|---|---|
| Oral Bioavailability (F) | 75% - 90% | Low first-pass metabolism (10-25%) compared to other TCAs |
| Volume of Distribution ( Vd ) | 15.0 - 31.2 L/kg | Extensive tissue sequestration; highly lipophilic | | Elimination Half-Life ( t1/2 ) | 54 - 92 hours | Allows once-daily dosing; requires weeks to reach steady-state | | Protein Binding | ~92% | High potential for displacement interactions | | Primary Metabolic Route | Hepatic (CYP2D6) | Susceptible to genetic polymorphisms (poor vs. rapid metabolizers) |
Experimental Methodologies: Self-Validating Protocols
To accurately profile derivatives of the 5H-dibenzo[a,d]cycloheptene-5-propanamine scaffold, rigorous in vitro and in vivo assays must be employed. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Protocol A: In Vitro Monoamine Transporter Competitive Binding Assay
-
Tissue Preparation: Isolate rat cortical synaptosomes. Homogenize the tissue in ice-cold sucrose buffer (0.32 M) to preserve the structural integrity of the presynaptic terminals. Centrifuge at 1,000 x g to remove cellular debris, then at 10,000 x g to pellet the synaptosomal fraction.
-
Assay Incubation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl). Causality: The inclusion of NaCl and KCl is strictly required to maintain the ion gradients that drive the SLC6 transporter conformation. Incubate with 1 nM [3H]-nisoxetine (for NET) and varying concentrations of the test compound ( 10−10 to 10−5 M).
-
Self-Validation Step: Include a parallel incubation with 10 µM desipramine to define non-specific binding (NSB).
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because the propanamine side chain is positively charged at physiological pH, it will bind non-specifically to the negatively charged glass fibers. PEI neutralizes this charge, drastically improving the signal-to-noise ratio.
-
-
Washing and Counting: Wash filters three times with 5 mL of ice-cold buffer. Causality: Ice-cold temperatures are critical to kinetically trap the bound radioligand by slowing its dissociation rate ( koff ). Quantify radioactivity using liquid scintillation counting.
Step-by-step experimental workflow for in vitro monoamine transporter binding assays.
Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS
-
Dosing and Sampling: Administer the compound (e.g., 10 mg/kg PO) to Sprague-Dawley rats. Collect blood serially via a jugular vein catheter into K2EDTA tubes.
-
Sample Extraction:
-
Causality: Direct protein precipitation often leaves endogenous phospholipids that cause severe ion suppression in the mass spectrometer. Therefore, utilize Solid-Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX). The secondary amine group of the drug will strongly retain on the cation exchange resin, allowing for aggressive washing of neutral lipids before elution with 5% ammonium hydroxide in methanol.
-
-
Internal Standardization: Spike samples immediately upon collection with a deuterated internal standard (e.g., protriptyline-d3).
-
Self-Validation Step: The internal standard corrects for any volumetric errors during SPE extraction and compensates for matrix effects during electrospray ionization (ESI), ensuring absolute quantification.
-
-
LC-MS/MS Analysis: Separate analytes on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Detect via Multiple Reaction Monitoring (MRM) in positive ion mode.
References
- Protriptyline - the NIST WebBook. Source: nist.gov.
- Protriptyline - Wikipedia. Source: wikipedia.org.
- Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Source: psychscenehub.com.
- Protriptyline: Package Insert / Prescribing Information - Drugs.com. Source: drugs.com.
- Protriptyline kinetics. - ClinPGx. Source: clinpgx.org.
- Protriptyline - LiverTox - NCBI Bookshelf - NIH. Source: nih.gov.
Sources
LC-MS/MS analysis of 5H-Dibenzo[a,d]cycloheptene-5-propanamine in biological matrices
Advanced LC-MS/MS Methodologies for the Quantification of 5H-Dibenzo[a,d]cycloheptene-5-propanamine in Biological Matrices
Mechanistic Rationale & Analytical Strategy
5H-Dibenzo[a,d]cycloheptene-5-propanamine—most commonly encountered in clinical and forensic settings as its N-methyl derivative, Protriptyline —is a potent tricyclic antidepressant (TCA)[1]. Due to its narrow therapeutic index, extensive volume of distribution, and potential for severe cardiotoxicity in overdose, precise quantification in biological matrices (plasma, serum, and urine) is critical for therapeutic drug monitoring (TDM) and toxicological screening[2].
As a Senior Application Scientist, I approach the extraction and quantification of this molecule not as a mere sequence of steps, but as a chemical puzzle governed by the analyte's physicochemical properties. The core structure features a highly hydrophobic dibenzocycloheptene ring system coupled to a basic propanamine side chain (pKa ~9.7)[1]. This dual nature dictates our experimental choices across sample preparation, chromatography, and mass spectrometry.
The Causality of Sample Preparation: Why Mixed-Mode WCX?
Historically, TCAs were extracted using Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PP)[2]. However, PP leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source[3].
To achieve a self-validating, robust method, we utilize Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) [4]. The causality is strictly driven by pH dynamics:
-
Capture: At a physiological pH of 7.0, the propanamine group is fully protonated (cationic). The WCX sorbent utilizes carboxylic acid functional groups (pKa ~4.5), which are deprotonated (anionic) at pH 7.0. This creates a powerful electrostatic bond between the analyte and the sorbent[4].
-
Purification: Because the analyte is locked ionically, we can aggressively wash the sorbent with 100% methanol. This disrupts all hydrophobic interactions, flushing away neutral lipids and matrix proteins without losing the target analyte.
-
Elution: Elution is achieved by dropping the pH below 3.0 using 2% formic acid in methanol. This protonates the sorbent's carboxylic acid groups, neutralizing the stationary phase and releasing the basic drug into the eluate[4].
Fig 1. Mixed-Mode Weak Cation Exchange (WCX) SPE workflow for propanamine extraction.
Chromatographic Selectivity: Overcoming the Silanol Effect
Basic amines like 5H-Dibenzo[a,d]cycloheptene-5-propanamine are notorious for peak tailing on standard C18 columns due to secondary ionic interactions with residual acidic silanols on the silica support[4]. To counteract this, we employ a Phenyl-Hexyl stationary phase (e.g., Hypersil GOLD Phenyl). The phenyl ring provides orthogonal π−π selectivity with the analyte's dibenzocycloheptene moiety, allowing for excellent retention and peak symmetry even when using acidic mobile phases compatible with positive electrospray ionization (ESI+)[3].
Ionization and Fragmentation (ESI-MS/MS)
In ESI+ mode, the propanamine nitrogen readily accepts a proton to form the [M+H]+ precursor ion at m/z 264.2[3][5]. Upon Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the dominant fragmentation pathway is the neutral loss of the alkylamine side chain. This yields a highly stable, resonance-stabilized dibenzocycloheptene carbocation at m/z 191.1, which serves as our primary quantifier[5].
Fig 2. LC-MS/MS system architecture and MRM data flow for 5H-Dibenzo[a,d]cycloheptene-5-propanamine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating system. The inclusion of a deuterated internal standard (Protriptyline-d3) prior to any sample manipulation corrects for extraction losses and matrix-induced ion suppression.
Reagents & Materials
-
Matrix: Human plasma (K2EDTA) or Urine.
-
Standards: Protriptyline hydrochloride, Protriptyline-d3 (Internal Standard, IS).
-
Sorbent: Oasis WCX 96-well μ Elution Plate (2 mg sorbent per well)[4].
-
Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Step-by-Step WCX-SPE Extraction
-
Sample Pre-treatment: Aliquot 200 μ L of biological matrix into a microcentrifuge tube. Add 20 μ L of IS working solution (500 ng/mL Protriptyline-d3). Add 200 μ L of 4% H3PO4 in water to disrupt drug-protein binding. Vortex for 30 seconds.
-
Conditioning: Pass 200 μ L of Methanol through the WCX wells, followed by 200 μ L of LC-MS grade Water.
-
Loading: Load the pre-treated sample (420 μ L total) onto the conditioned plate. Apply gentle vacuum (approx. 2-3 inHg) to allow binding at a rate of 1 drop/second.
-
Wash 1 (Aqueous): Pass 200 μ L of 2% Formic acid in water to remove water-soluble interferences.
-
Wash 2 (Organic): Pass 200 μ L of 100% Methanol to elute neutral lipids and hydrophobic proteins. Apply high vacuum for 1 minute to dry the sorbent bed.
-
Elution: Elute the target analytes into a clean collection plate using 2 x 50 μ L of 2% Formic acid in Methanol.
-
Reconstitution: Dilute the eluate with 100 μ L of Mobile Phase A. Inject 2 μ L into the LC-MS/MS system.
System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the system must pass the following causality-driven checks:
-
Sensitivity Check: The Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) standard must be ≥ 10:1.
-
Matrix Effect Verification: The peak area of the IS in extracted samples must not deviate by more than ± 15% from the IS area in a neat solvent standard. Higher deviations indicate failure of the SPE wash steps.
-
Carryover Assessment: A blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) must show a target peak area ≤ 20% of the LLOQ area.
Quantitative Data Presentation
All instrumental parameters and validation metrics are summarized below to provide a clear benchmark for assay performance[3].
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Protriptyline | 264.2 | 191.1 | 50 | 25 | Quantifier |
| Protriptyline | 264.2 | 152.1 | 50 | 45 | Qualifier |
| Protriptyline-d3 (IS) | 267.2 | 191.1 | 50 | 25 | Internal Standard |
Note: Source parameters (e.g., Spray Voltage: 3500 V, Capillary Temp: 320°C) should be optimized based on the specific mass spectrometer geometry.
Table 2: Method Validation Parameters in Human Plasma
| Parameter | Metric / Range | Acceptance Criteria |
| Linear Dynamic Range | 5.0 – 500 ng/mL | R2≥0.995 (1/x weighting) |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Accuracy within ± 20%; CV ≤ 20% |
| Intra-Assay Precision (CV%) | 2.8% – 5.7% | ≤ 15% across all QC levels |
| Inter-Assay Accuracy (% Bias) | -4.2% to +6.1% | Within ± 15% of nominal concentration |
| Extraction Recovery | 88.5% | Consistent across low, mid, and high QCs |
Sources
Application Note: NMR Spectroscopy Characterization of 5H-Dibenzo[a,d]cycloheptene-5-propanamine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Conformational Dynamics, and NDSRI Impurity Profiling
Introduction & Pharmacological Context
5H-Dibenzo[a,d]cycloheptene-5-propanamine is the foundational tricyclic scaffold for several critical pharmaceuticals, most notably the antidepressant protriptyline (its N-methyl derivative). Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating the unique structural dichotomy of its architecture: a rigid, conjugated dibenzocycloheptene core coupled with a highly flexible propanamine side chain.
Accurate structural elucidation of this scaffold is no longer just a matter of basic quality control; it is now at the forefront of regulatory compliance. The secondary amine in the propanamine chain is highly susceptible to nitrosation, leading to the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are strictly monitored by global health authorities[1].
Mechanistic Insights: Conformational Dynamics & Causality
To achieve high-fidelity NMR data, analytical scientists must account for the intrinsic molecular dynamics of the dibenzocycloheptene system:
-
Central Ring Inversion & Bridge Flexing: The central seven-membered ring is not entirely planar. It undergoes bond inversion and bridge flexing. While this dynamic process is usually fast on the NMR timescale at ambient temperatures (yielding time-averaged, sharp signals), it can cause significant signal broadening of the olefinic (H10/H11) or bridging protons at lower temperatures or in sterically hindered derivatives[2].
-
NDSRI Rotamer Isomerism: When characterizing nitrosated impurities of this scaffold (e.g., N-nitrosoprotriptyline), researchers will observe a multiplication of signals. The partial double-bond character of the N–NO bond restricts rotation, trapping the molecule in distinct cis and trans rotamers. Consequently, the 1 H NMR spectrum exhibits complex, split signals, and 15 N NMR often reveals multiple distinct 15 NO resonances corresponding to these isomers[1].
-
Metabolite Identification: The combined use of NMR and mass spectrometry is essential for mapping metabolic pathways. For example, in the N-hydroxylation of the propanamine chain, 1 H NMR explicitly confirms the nitrogen atom as the site of substitution by tracking the downfield shift of the adjacent aliphatic protons and the emergence of low-field active hydrogen signals[3].
Experimental Protocol: Self-Validating NMR Workflow
The following protocol is designed as a self-validating system . By incorporating internal calibration and system-suitability checks, the workflow ensures that any signal broadening or splitting is definitively attributed to molecular dynamics (like rotamers) rather than instrumental artifacts.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). For NDSRI profiling or metabolite analysis where exchangeable protons (NH, OH) must be observed, use DMSO- d6 to slow the proton exchange rate and shift the water peak away from the aliphatic region.
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a definitive 0.00 ppm reference, validating the chemical shift axis.
Step 2: Instrument Calibration (Self-Validation)
-
Probe Tuning and Matching (ATMA): Manually or automatically tune the probe to the exact resonance frequencies of 1 H (e.g., 400 or 600 MHz) and 13 C. Causality: Proper tuning minimizes reflected power, maximizing signal-to-noise (S/N) and ensuring short, precise radiofrequency (RF) pulses.
-
90° Pulse Calibration: Determine the exact 90° pulse width ( P1 ) for the specific sample. Causality: Using an accurate 90° pulse ensures maximum transverse magnetization. This is critical for quantitative NMR (qNMR) when calculating the exact ratio of cis/trans nitrosamine isomers.
Step 3: 1D Data Acquisition
-
1 H NMR: Acquire 16–32 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the aliphatic protons (typically D1≥10 seconds). Causality: Full relaxation guarantees that the integration values perfectly reflect the stoichiometric ratio of the protons.
-
13 C NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2 seconds.
Step 4: 2D Data Acquisition (Structural Mapping)
-
COSY (Correlation Spectroscopy): Use to map the continuous spin system of the propanamine side chain (C1' → C2' → C3').
-
HSQC (Heteronuclear Single Quantum Coherence): Use to resolve overlapping aliphatic proton signals by dispersing them along the 13 C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( JCH ) to 8 Hz. Causality: This is the most critical step for this scaffold. The HMBC will show a correlation between the aliphatic C1' protons and the quaternary C5 carbon of the core, definitively proving the attachment of the side chain to the dibenzocycloheptene ring.
Data Presentation: Chemical Shift Assignments
The following tables summarize the typical quantitative NMR data for the N-methyl derivative (protriptyline base) in CDCl 3 at 298 K.
Table 1: Representative 1 H NMR Assignments
| Position | Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration |
| H10, H11 | Olefinic (Central Ring) | 6.95 – 7.05 | s (or tightly coupled AB) | 2H |
| H1-H4, H6-H9 | Aromatic | 7.15 – 7.45 | m | 8H |
| H5 | Methine (Bridgehead) | 3.95 – 4.05 | t ( J≈7.0 Hz) | 1H |
| C1'-H 2 | Aliphatic (Alpha to C5) | 1.85 – 2.05 | m | 2H |
| C2'-H 2 | Aliphatic (Beta to C5) | 1.50 – 1.70 | m | 2H |
| C3'-H 2 | Aliphatic (Alpha to N) | 2.55 – 2.75 | t ( J≈7.0 Hz) | 2H |
| N-CH 3 | N-Methyl | 2.35 – 2.45 | s | 3H |
| NH | Secondary Amine | 1.20 – 1.80 | br s (Concentration dep.) | 1H |
Table 2: Representative 13 C NMR Assignments
| Position | Carbon Environment | Chemical Shift ( δ , ppm) |
| C10, C11 | Olefinic CH | 130.5 – 131.5 |
| C1-C4, C6-C9 | Aromatic CH | 125.0 – 129.5 |
| C4a, C5a, C9a, C11a | Aromatic Quaternary C | 139.0 – 141.5 |
| C5 | Methine CH | 52.0 – 54.0 |
| C3' | Aliphatic CH 2 (near N) | 50.5 – 52.0 |
| N-CH 3 | Aliphatic CH 3 | 35.5 – 36.5 |
| C1' | Aliphatic CH 2 (near C5) | 31.0 – 33.0 |
| C2' | Aliphatic CH 2 (middle) | 26.0 – 28.0 |
Visualizations
Fig 1: Step-by-step self-validating NMR characterization workflow for dibenzocycloheptenes.
Fig 2: Logic map of NMR signal assignments and 2D correlation strategies.
Sources
In Vitro Assay Preparation Protocols for 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: Unveiling the Pharmacological Landscape of a Key Antidepressant Class
The 5H-Dibenzo[a,d]cycloheptene-5-propanamine scaffold is the cornerstone of tricyclic antidepressants (TCAs), a class of drugs that has been pivotal in the management of major depressive disorder and other neurological conditions. Nortriptyline, a prominent member of this chemical family, serves as a quintessential model for understanding the in vitro pharmacological profile of these compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of key in vitro assays to characterize the activity of Nortriptyline and its analogues.
As an active metabolite of amitriptyline, Nortriptyline primarily exerts its therapeutic effects by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[1] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) increases the concentration of these neurotransmitters, thereby enhancing neurotransmission.[1] Beyond its primary targets, Nortriptyline also interacts with a range of other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, which contribute to its side-effect profile.[3] A thorough in vitro characterization is therefore essential to elucidate the complete pharmacological signature of any new derivative of this chemical class.
This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring that the described methods are robust, reproducible, and yield meaningful data. We will delve into the preparation of the compound, followed by detailed protocols for assessing its interaction with its primary transporter targets, its off-target receptor binding profile, its functional consequences on cellular signaling, and its impact on cell viability.
I. Compound Preparation and Handling: The Foundation of Reliable Data
Accurate and consistent compound preparation is the bedrock of any successful in vitro study. The hydrochloride salt of Nortriptyline is the most commonly used form for research purposes.
Physicochemical Properties of Nortriptyline Hydrochloride:
| Property | Value | Source |
| CAS Number | 894-71-3 | [3][4][5][6] |
| Molecular Formula | C₁₉H₂₁N·HCl | [1][3][4][5][6] |
| Molecular Weight | 299.84 g/mol | [1][3][4][5][6] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, ethanol, and water. |
Protocol 1: Preparation of Stock Solutions
The choice of solvent is critical and should be compatible with the intended cell-based or biochemical assays. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity.
Materials:
-
Nortriptyline Hydrochloride (or other 5H-Dibenzo[a,d]cycloheptene-5-propanamine derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Nortriptyline HCl using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is crucial to use anhydrous DMSO as moisture can reduce the solubility of some compounds.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.
Expert Insight: For assays sensitive to DMSO, it is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls. A vehicle control (containing the same concentration of DMSO as the test wells) must always be included.
II. Primary Target Engagement: Neurotransmitter Reuptake Inhibition Assays
The hallmark of Nortriptyline's therapeutic action is its ability to block the reuptake of norepinephrine. Therefore, a neurotransmitter uptake assay is a fundamental component of its in vitro characterization.
Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay using a Fluorescent Substrate
This protocol utilizes a commercially available kit that employs a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters. Its uptake into cells expressing the specific transporter leads to an increase in intracellular fluorescence.
Workflow for NET Uptake Inhibition Assay:
Caption: Workflow for the NET Uptake Inhibition Assay.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Nortriptyline HCl
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader capable of bottom-read measurements
Procedure:
-
Cell Seeding: The day before the assay, seed HEK293-hNET cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of Nortriptyline HCl (or the test compound) in the assay buffer provided in the kit. Include a vehicle control (buffer with DMSO) and a positive control inhibitor (if available).
-
Assay Initiation: a. Gently remove the culture medium from the cells. b. Add the diluted compounds to the respective wells and pre-incubate for 10-30 minutes at 37°C. This allows the inhibitor to bind to the transporter. c. Add the fluorescent substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (as specified by the kit manufacturer). The assay can be read in kinetic mode (multiple readings over time) or as a single endpoint reading after a specified incubation period (e.g., 30 minutes).
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the data by setting the fluorescence in the vehicle control wells to 100% uptake and the fluorescence in the wells with a saturating concentration of a known inhibitor to 0% uptake. c. Plot the percentage of uptake against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Trustworthiness Check: The inclusion of a known NET inhibitor as a positive control is crucial for validating the assay performance on the day of the experiment. The calculated IC₅₀ for the control inhibitor should fall within a predefined acceptable range.
III. Off-Target Profiling: Radioligand Binding Assays
Nortriptyline's side effects are often attributed to its interaction with other receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol 3: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of Nortriptyline for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow for Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Pyrilamine (a selective H1 antagonist).
-
Nortriptyline HCl.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., GF/C).
-
Filtration manifold (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: a. Harvest cultured cells expressing the H1 receptor. b. Homogenize the cells in an ice-cold lysis buffer containing protease inhibitors. c. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Binding Assay: a. In a 96-well plate, set up the binding reaction in triplicate for each concentration of Nortriptyline. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled H1 antagonist). b. Add the assay buffer, cell membranes (typically 20-50 µg of protein), Nortriptyline dilutions, and finally the [³H]Pyrilamine (at a concentration close to its Kd). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), which should be determined experimentally.
-
Separation of Bound and Free Ligand: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. b. Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: a. Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the Nortriptyline concentration. c. Determine the IC₅₀ value using non-linear regression. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][8][9]
IV. Functional Consequences: Cellular Signaling Assays
While binding assays provide information on affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol 4: Inhibition of Forskolin-Stimulated cAMP Accumulation for Gi-Coupled Receptors
Many receptors targeted by TCAs, such as the alpha-2 adrenergic receptor, are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This protocol measures the ability of a compound to inhibit cAMP production that has been stimulated by forskolin, a direct activator of adenylyl cyclase.
Signaling Pathway for Gi-Coupled Receptor Assay:
Caption: Simplified signaling pathway for a Gi-coupled receptor antagonist assay.
Materials:
-
HEK293 or CHO cells expressing the Gi-coupled receptor of interest.
-
Forskolin.
-
Nortriptyline HCl.
-
A competitive cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (compatible with the cAMP assay kit).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and grow to near confluency.
-
Compound Treatment: a. Pre-treat the cells with various concentrations of Nortriptyline (or the test compound) for a defined period (e.g., 15-30 minutes). b. Stimulate the cells with a concentration of forskolin known to elicit a submaximal increase in cAMP (e.g., 1-10 µM).
-
Cell Lysis: After the stimulation period (typically 15-30 minutes), lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen competitive immunoassay format.
-
Data Analysis: a. Generate a cAMP standard curve. b. Calculate the concentration of cAMP in each sample from the standard curve. c. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the Nortriptyline concentration. d. Determine the IC₅₀ value from the resulting dose-response curve.
V. Assessing Cellular Health: Cytotoxicity Assays
It is crucial to assess the potential cytotoxicity of a compound to distinguish between a specific pharmacological effect and a general toxic effect on the cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Protocol 5: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
The cell line of interest (e.g., SH-SY5Y neuroblastoma cells).
-
Nortriptyline HCl.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing various concentrations of Nortriptyline. Include a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Remove the medium containing the compound. b. Add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. c. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium. b. Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the Nortriptyline concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
Conclusion: A Pathway to Comprehensive In Vitro Characterization
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 5H-Dibenzo[a,d]cycloheptene-5-propanamine derivatives, using Nortriptyline as a reference compound. By systematically evaluating a compound's potency at its primary transporter targets, its off-target binding profile, its functional effects on cellular signaling pathways, and its potential for cytotoxicity, researchers can build a comprehensive pharmacological profile. This detailed understanding is critical for guiding lead optimization, predicting in vivo efficacy and potential side effects, and ultimately, for the successful development of novel therapeutics. Adherence to these detailed protocols, coupled with a strong understanding of the underlying scientific principles, will empower researchers to generate high-quality, reproducible data that can confidently drive their drug discovery programs forward.
References
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
GraphPad. Equation: One site - Fit Ki. [Link]
-
GraphPad. Equation: Allosteric modulator. [Link]
-
ResearchGate. Inhibition of forskolin-stimulated cAMP accumulation by CPA (a) and WIN55212-2 (b) in rat hippocampal slices. [Link]
-
ResearchGate. Inhibition of forskolin-stimulated cAMP accumulation and activation of... [Link]
-
PubMed. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. [Link]
-
PubMed. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. [Link]
-
Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Open Source For You. DOT: A Language that Helps You to Draw Graphs. [Link]
-
PubMed. Assessing the minimum number of data points required for accurate IC50 determination. [Link]
-
PMC. Comparability of Mixed IC50 Data – A Statistical Analysis. [Link]
-
Medium. Create a Flowchart using Graphviz Dot. [Link]
-
GitHub Gist. Work-Queue work-flow pattern diagrams in graphviz dot syntax. [Link]
-
ResearchGate. [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. [Link]
-
Kaggle. Flowcharts PyDot. [Link]
- Google Patents.
-
ResearchGate. Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
Graphviz. Drawing graphs with dot. [Link]
-
Medium. Dot Language (graph based diagrams). [Link]
-
PCBIS. Intracellular calcium flux measurement. [Link]
-
CORE. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human. [Link]
-
ResearchGate. Range of previously reported IC 50 values for neurotransmitter uptake inhibition. [Link]
-
PMC. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]
-
MantidProject. Flowchart Creation. [Link]
-
PubMed. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. [Link]
-
ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
-
Khan Academy. Signal transduction pathway. [Link]
-
biostatsquid.com. Easy R tutorial: pathway enrichment analysis plots. [Link]
-
SciSpace. PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]
-
PMC. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. [Link]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
SRplot. Free online Sankey dot plot for GO/pathway enrichment results. [Link]
-
PubMed. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. [Link]
-
ResearchGate. Signaling pathway diagram generated in Cytoscape software. Visual.... [Link]
-
Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nortriptyline Hydrochloride | LGC Standards [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. GraphPad Prism 11 Curve Fitting Guide - Equation: One site - Fit Ki [graphpad.com]
Application Note: In Vitro Pharmacological Profiling of 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Cell Culture Protocol & Mechanistic Guide.
Scientific Context & Mechanistic Overview
5H-Dibenzo[a,d]cycloheptene-5-propanamine and its derivatives (such as Protriptyline and Amitriptyline) belong to the tricyclic antidepressant (TCA) class[1]. While classically recognized for inhibiting serotonin (SERT) and norepinephrine (NET) transporters, modern drug repurposing efforts have uncovered profound intracellular and metabolic targets for these compounds[2].
In contemporary in vitro models, these derivatives are utilized to study:
-
Neuroprotection & Alzheimer’s Disease (AD): Acting as multi-target directed ligands, they inhibit acetylcholinesterase (AChE), β-secretase 1 (BACE-1), and amyloid-β (Aβ) self-assembly[3]. Furthermore, they activate Fibroblast Growth Factor Receptor (FGFR) signaling to stimulate Glial Cell Line-derived Neurotrophic Factor (GDNF) production[4].
-
Oncology & Metabolic Reprogramming: In cancer cell lines (e.g., MDA-MB-231), these compounds block macropinocytosis and fatty acid uptake, effectively starving highly metabolic tumor cells of exogenous lipids[5].
-
Receptor Translocation: They modulate membrane steroid transporters, enhancing glucocorticoid receptor (GR) translocation to the nucleus in fibroblast models[6].
Understanding the causality behind these pathways is critical for designing robust cell culture assays without triggering off-target cytotoxicity.
Fig 1. Pleiotropic pharmacological pathways of 5H-Dibenzo[a,d]cycloheptene-5-propanamine.
Physicochemical Properties & Stock Preparation
To create a self-validating experimental system, researchers must first control the solubility and stability of the compound. The hydrochloride (HCl) salt of 5H-Dibenzo[a,d]cycloheptene-5-propanamine is highly soluble in both Water (H₂O) and Dimethyl Sulfoxide (DMSO)[7].
Causality in Solvent Selection:
-
Aqueous Solutions (Sterile H₂O): Preferred for primary neuronal cultures (e.g., Dorsal Root Ganglion cells) where even ≤0.1% DMSO can induce baseline neurotoxicity or alter ion channel kinetics[8].
-
DMSO Solutions: Preferred for long-term storage (-80°C) and for assays requiring high-concentration spiking into lipid-rich media, as DMSO prevents the compound from crashing out of solution[7].
Protocol: 100 mM Master Stock Preparation
-
Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent condensation (the compound is hygroscopic). Weigh 29.98 mg of the HCl salt.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade H₂O or anhydrous DMSO.
-
Sonication: Vortex for 30 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.
-
Sterilization: If using H₂O, pass the solution through a 0.22 µm PTFE syringe filter. (Do not filter DMSO stocks, as DMSO can degrade certain filter membranes; rely on the sterile nature of anhydrous DMSO).
-
Aliquoting: Divide into 20 µL aliquots in amber microcentrifuge tubes (light-sensitive) and store at -80°C. Self-Validation: Freeze-thaw cycles must be limited to ≤3 to maintain >99% compound integrity.
Cell Culture Media Preparation & Validation
The transition from a concentrated stock to a working media solution is where most artifacts (e.g., drug precipitation, solvent shock) occur.
Step-by-Step Methodology: Media Spiking
-
Pre-Warming: Warm the basal media (e.g., DMEM or RPMI 1640) to 37°C.
-
Intermediate Dilution (Critical Step): Do not spike the 100 mM stock directly into the final culture plate. Instead, create a 10× intermediate working solution (e.g., 1 mM) in serum-free media.
-
Why? Direct addition of high-concentration DMSO/drug into serum-containing media causes localized protein denaturation and drug precipitation before diffusion can occur.
-
-
Final Dilution: Add the 10× intermediate solution to the culture vessels to reach the desired 1× final concentration.
-
Vehicle Control Validation: Prepare a parallel media batch containing the exact same final concentration of the solvent (e.g., 0.1% DMSO) without the drug. This validates that any observed phenotypic changes are strictly drug-mediated.
-
System Validation: Measure the pH of the final supplemented media. TCAs are basic amines; high concentrations (>200 µM) can shift the pH of weakly buffered media, causing non-specific cytotoxicity. Ensure pH remains at 7.2–7.4.
Fig 2. Self-validating workflow for TCA media preparation and cell treatment.
Application-Specific Experimental Workflows
Workflow A: Fatty Acid Uptake Inhibition in Oncology (MDA-MB-231)
Objective: To measure the metabolic starvation of breast cancer cells via macropinocytosis blockade[5].
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at 1×104 cells/well in standard DMEM + 10% FBS. Allow 24 hours for adherence.
-
Serum Starvation (Causality): Wash cells with PBS and replace with serum-free DMEM for 8 hours. Reasoning: FBS contains high levels of bovine serum albumin (BSA) and exogenous lipids that will competitively inhibit the uptake of the fluorescent fatty acid probe.
-
Drug Pre-treatment: Treat cells with 10 µM 5H-Dibenzo[a,d]cycloheptene-5-propanamine in serum-free media for 1 hour.
-
Probe Addition: Add 5 µM BODIPY-C16 (fluorescent fatty acid analog) directly to the media for 30 minutes.
-
Quantification: Wash cells 3× with ice-cold PBS to halt membrane transport. Read fluorescence (Ex/Em 488/515 nm) using a microplate reader or flow cytometer.
Workflow B: Neuroprotection & AChE Inhibition (Neuro2a)
Objective: To assess the compound's ability to inhibit AD-related targets without inducing neurotoxicity[3].
-
Cell Seeding: Seed Neuro2a neuroblastoma cells at 1×104 cells/well.
-
Differentiation: Serum-starve cells for 24 hours to induce neurite outgrowth and neuronal morphology.
-
Treatment: Apply the compound at a concentration gradient (25 µM to 150 µM).
-
Causality: Concentrations up to 150 µM are well-tolerated in Neuro2a cells. Exceeding 200 µM causes a drastic reduction in viability due to non-specific membrane disruption (detergent-like effects of the amphiphilic TCA structure)[3].
-
-
Viability Validation: After 15 hours, perform an MTT reduction assay. Add 20 µL of 5 mg/mL MTT. Incubate until violet formazan crystals form, dissolve in DMSO, and read absorbance at 570 nm.
Quantitative Reference Data
The following table summarizes validated in vitro working concentrations across various cell lines to guide experimental design and prevent off-target toxicity[3][4][5][6][8].
| Target / Pathway | Cell Line Model | Working Concentration | Observed Effect | Cytotoxicity Threshold |
| AChE / BACE-1 Inhibition | Neuro2a (Neuroblastoma) | 25 – 150 µM | Decreased Aβ aggregation; AChE inhibition. | > 150 µM |
| Fatty Acid Uptake | MDA-MB-231 (Breast Cancer) | 10 µM | Blockade of macropinocytosis & lipid uptake. | > 50 µM |
| Neurotoxicity Profiling | DRG (Primary Sensory Neurons) | 100 µM | Differential survival vs. Na+ channel blockade. | > 100 µM |
| GR Translocation | L929 (Mouse Fibroblasts) | 10 µM | Enhanced GR-mediated gene transcription. | N/A |
| GDNF / FGFR Signaling | C6 Glioma / Human Astrocytes | 25 µM | Activation of ERK and GDNF production. | N/A |
References
-
Molecular Investigations of Protriptyline as a Multi-Target Directed Ligand in Alzheimer's Disease PLOS One / PubMed Central (PMC)[Link]
-
Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition Journal of Experimental Medicine / Rockefeller University Press[Link]
-
Differential neurotoxicity of tricyclic antidepressants and novel derivatives in vitro in a dorsal root ganglion cell culture model European Journal of Anaesthesiology / Cambridge University Press[Link]
-
Antidepressants enhance glucocorticoid receptor function in vitro by modulating the membrane steroid transporters British Journal of Pharmacology / PubMed Central (PMC)[Link]
-
Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells Journal of Biological Chemistry / PubMed Central (PMC)[Link]
Sources
- 1. SID 46505128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Investigations of Protriptyline as a Multi-Target Directed Ligand in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Antidepressants enhance glucocorticoid receptor function in vitro by modulating the membrane steroid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential neurotoxicity of tricyclic antidepressants and novel derivatives in vitro in a dorsal root ganglion cell culture model☆ | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
troubleshooting poor aqueous solubility of 5H-Dibenzo[a,d]cycloheptene-5-propanamine
Technical Support Center: 5H-Dibenzo[a,d]cycloheptene-5-propanamine
Welcome to the technical support center for 5H-Dibenzo[a,d]cycloheptene-5-propanamine and its related salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs)
Level 1: Foundational Understanding
Q1: Why is my 5H-Dibenzo[a,d]cycloheptene-5-propanamine (free base) not dissolving in aqueous buffers?
A1: The poor aqueous solubility of the free base form is inherent to its molecular structure. The molecule, also known as amitriptyline, possesses a large, rigid, and non-polar dibenzocycloheptene core.[1][2] This tricyclic system is highly lipophilic (fat-loving), causing the molecule to resist interaction with polar water molecules.
Key physicochemical properties contributing to its low aqueous solubility include:
-
High Lipophilicity: The octanol-water partition coefficient (LogP) for the free base is approximately 4.92, indicating a strong preference for non-polar environments over water.[3][4][5]
-
Chemical Structure: The molecule is dominated by the large, hydrophobic dibenzocycloheptene ring system.[2]
-
Low Polarity: As an uncharged tertiary amine in its free base form, it lacks the strong ionic character needed to form favorable interactions with water.[1]
The solubility of the free base in water has been reported to be as low as 14 mg/L.[4] This inherent insolubility is a primary hurdle in the development of aqueous formulations for research and therapeutic use.
Level 2: Initial Troubleshooting & Strategy
Q2: What is the most effective first step to improve the aqueous solubility of this compound?
A2: The most direct and effective initial strategy is pH adjustment . The 5H-Dibenzo[a,d]cycloheptene-5-propanamine molecule contains a tertiary amine group in its propanamine side chain.[1] This group is basic and can be protonated to form a much more soluble salt.
The Scientific Rationale: The pKa of the tertiary amine is approximately 9.4 - 9.76.[3][6] By adjusting the pH of the aqueous solution to be at least 2 units below the pKa (i.e., pH < 7.4), the amine group becomes protonated, forming a positively charged ammonium cation. This charged species is significantly more polar and readily forms favorable electrostatic interactions with water molecules, dramatically increasing its solubility.[7][8]
This is why the compound is almost always supplied and used as its hydrochloride (HCl) salt. Amitriptyline hydrochloride is described as being "freely soluble" in water.[9][10][11]
Practical Steps:
-
Prepare your desired aqueous buffer (e.g., PBS, citrate buffer).
-
Ensure the final pH of the buffer is below 7.4. A pH between 4.0 and 5.0 is often optimal.[11]
-
If starting with the free base, dissolve it in the acidic buffer. The in-situ salt formation will facilitate dissolution. If you are using the hydrochloride salt, dissolving it in water or a neutral/acidic buffer should be straightforward.[9][11]
Q3: I am using the hydrochloride salt, but it's still precipitating in my concentrated stock solution or upon dilution into my assay buffer. What's happening?
A3: This is a common issue that can arise from several factors:
-
Buffer pH and Capacity: If your final assay buffer has a pH close to or above the compound's pKa (9.4), it can deprotonate the soluble ammonium salt back into the insoluble free base form, causing it to precipitate.[12] Ensure your final buffer system has a sufficiently low pH and enough buffering capacity to maintain that pH after the addition of your stock solution.
-
Common Ion Effect: If you are working with buffers containing high concentrations of chloride ions (e.g., high molarity HCl or KCl), it could potentially decrease the solubility of the hydrochloride salt, although this is less common than pH-related issues.
-
Self-Aggregation: At higher concentrations, the protonated form of amitriptyline can self-aggregate, which may affect its apparent solubility and behavior in solution.[13]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation issues.
Level 3: Intermediate & Advanced Formulation Strategies
Q4: Simple pH adjustment isn't achieving the high concentration I need for my experiment. What are my next options?
A4: When pH adjustment alone is insufficient, you can employ formulation excipients to further enhance solubility. The most common approaches are the use of co-solvents, surfactants, or cyclodextrins.[14][15][16]
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) reduces the overall polarity of the solvent system, making it more favorable for the lipophilic drug.[17][] | Simple to implement; effective for moderate solubility increases.[19] | Can have physiological effects in biological assays; may cause precipitation upon dilution.[20] |
| Surfactants | Amphiphilic molecules that, above a certain concentration (the CMC), form micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in the aqueous medium.[21][22] | High solubilization capacity; can improve stability.[23] | Can interfere with biological assays (e.g., cell membrane disruption); potential for toxicity. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule forms an "inclusion complex" by fitting into this cavity, effectively shielding it from the aqueous environment.[16][][25] | High solubilization capacity; low toxicity; can improve stability and bioavailability.[26][27] | Can be expensive; requires selecting the correct cyclodextrin type and size for the drug molecule.[] |
Q5: How do I choose and implement a co-solvent strategy?
A5: The goal is to find a balance where the co-solvent increases solubility without negatively impacting your experiment.
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][20]
-
Prepare Stock Solutions: Prepare a series of aqueous buffer solutions (at an appropriate pH, e.g., 5.0) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).[19]
-
Determine Solubility: Add an excess amount of your compound to a fixed volume of each co-solvent/buffer mixture.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot solubility (mg/mL) versus co-solvent concentration (%) to identify the most effective agent and the concentration required to meet your experimental needs. Remember to run a vehicle control in your biological assay to account for any effects of the co-solvent itself.
Q6: What is the best way to use cyclodextrins for this compound?
A6: For a molecule the size of 5H-Dibenzo[a,d]cycloheptene-5-propanamine, β-cyclodextrins are a good starting point due to their cavity size.[] Modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are often preferred as they have significantly higher aqueous solubility than the parent β-cyclodextrin and are excellent solubilizers.[26]
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your chosen buffer.
-
Add Excess Drug: Add an excess of your compound to each solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Sample and Analyze: Centrifuge the samples. Filter the supernatant through a 0.22 µm filter (ensure the filter does not bind your compound). Quantify the drug concentration via HPLC-UV.
-
Plot and Interpret: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type) indicates the formation of a soluble 1:1 complex, and the slope can be used to determine the stability constant of the complex. This data will reveal the concentration of cyclodextrin needed to achieve your target drug concentration.
References
-
Amitriptyline - Wikipedia . Wikipedia. [Link]
-
Amitriptyline Hydrochloride Tablets . Japanese Pharmacopoeia. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC . National Center for Biotechnology Information. [Link]
-
The Mysterious World of Dibenzocycloheptenes: Exploring the Properties of 5H-Dibenzo(a,d)cycloheptene-5-propylamine . Ontosight AI. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]
-
AMITRIPTYLINE HYDROCHLORIDE - DailyMed . U.S. National Library of Medicine. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. [Link]
-
Examples of surfactants used in pharmaceutical formulations . ResearchGate. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. [Link]
-
Amitriptyline hydrochloride description . WikiDoc. [Link]
-
A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed . National Center for Biotechnology Information. [Link]
-
Surfactants and their applications in pharmaceutical dosage form . SlideShare. [Link]
-
Amitriptyline - Deranged Physiology . Deranged Physiology. [Link]
-
Amitriptyline | C20H23N | CID 2160 - PubChem . National Center for Biotechnology Information. [Link]
-
Biowaiver monographs for immediate release solid oral dosage forms: Amitriptyline hydrochloride . FIP. [Link]
-
Structure of amitriptyline hydrochloride . ResearchGate. [Link]
-
How can cyclodextrins enhance solubility? . Roquette. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs . Taylor & Francis Online. [Link]
-
Surfactants and their role in Pharmaceutical Product Development: An Overview . SciSpace. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed . National Center for Biotechnology Information. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview . Asian Journal of Pharmacy and Technology. [Link]
-
Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]
-
Amitriptyline . SIELC Technologies. [Link]
-
Co-solvency: Significance and symbolism . Wisdom Library. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC . National Center for Biotechnology Information. [Link]
-
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride . PubChem. [Link]
-
Solubility Enhancement of Drugs . International Journal of Pharmaceutical Research and Applications. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. CAS 521-80-2: N,N-Dimethyl-5H-dibenzo[a,d]cycloheptene-5-p… [cymitquimica.com]
- 2. ontosight.ai [ontosight.ai]
- 3. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. Amitriptyline | SIELC Technologies [sielc.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ajptonline.com [ajptonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. AMITRIPTYLINE HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 10. Amitriptyline hydrochloride description - wikidoc [wikidoc.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. wjbphs.com [wjbphs.com]
- 13. fip.org [fip.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 19. tandfonline.com [tandfonline.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. imperialchem.com [imperialchem.com]
- 22. scispace.com [scispace.com]
- 23. Surfactants and their applications in pharmaceutical dosage form | PPTX [slideshare.net]
- 25. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 26. scispace.com [scispace.com]
- 27. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: Troubleshooting Peak Tailing for 5H-Dibenzo[a,d]cycloheptene-5-propanamine (Amitriptyline) in HPLC Analysis
Welcome to the technical support guide for resolving HPLC peak shape issues with 5H-Dibenzo[a,d]cycloheptene-5-propanamine, commonly known as Amitriptyline. As a Senior Application Scientist, I have designed this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play. This document moves beyond a simple checklist to offer a systematic, cause-and-effect approach to diagnosing and resolving peak tailing, ensuring robust and reproducible analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak asymmetry for this analyte.
Q1: What is peak tailing and why is it a significant problem for Amitriptyline?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, compromising the accuracy and reproducibility of the method.[3] Amitriptyline, a tricyclic compound with a basic tertiary amine functional group (pKa ≈ 9.4), is particularly susceptible to this issue in reversed-phase HPLC.
Q2: What is the primary chemical interaction causing Amitriptyline to tail?
The predominant cause of peak tailing for basic compounds like Amitriptyline is secondary ionic interactions with the stationary phase.[3][4][5] Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on the surface.[6] At mobile phase pH values above approximately 3-4, these silanols deprotonate to become negatively charged (Si-O⁻). Amitriptyline, being a basic compound, is protonated (positively charged) in typical acidic-to-neutral mobile phases. The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism that leads to significant peak tailing.[2][7]
Q3: How do I quantitatively measure peak tailing?
Peak tailing is most commonly measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) . A perfectly symmetrical Gaussian peak has a value of 1.0. A value greater than 1 indicates tailing.[8] While many methods accept a tailing factor up to 1.5 or even 2.0, values closer to 1.0 are always desirable for high-quality chromatography.[3][4]
Part 2: In-Depth Troubleshooting Guide
This guide is structured as a logical workflow, addressing the most probable causes of peak tailing in order of influence.
Question 1: Is My Mobile Phase Optimized to Minimize Secondary Interactions?
The mobile phase is the most powerful tool for controlling peak shape. Its properties directly influence the ionization states of both the analyte and the stationary phase.
The pH of your mobile phase dictates the charge of both the Amitriptyline molecule and the column's residual silanol groups. Controlling this is the first and most effective step in eliminating tailing.
-
Scientific Rationale: To prevent unwanted ionic interactions, you must ensure that either the analyte or the silanol groups are in a neutral, non-ionized state.
-
Low pH Strategy (Recommended): By adjusting the mobile phase pH to ≤ 3.0, the vast majority of silanol groups (pKa ≈ 3.5-4.5) will be protonated and neutral (Si-OH).[4][9] Although the Amitriptyline (pKa ≈ 9.4) will be fully protonated and positively charged, the primary cause of the ionic interaction—the negatively charged silanol—is eliminated. This is the most common and effective strategy.
-
High pH Strategy: Alternatively, using a mobile phase with a pH > 11 would neutralize the Amitriptyline molecule. However, such high pH levels can rapidly dissolve the silica backbone of standard columns, leading to irreversible damage.[8] This approach is only viable with specialized, pH-stable columns (e.g., hybrid-silica or polymer-based).
-
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, 10-25 mM potassium phosphate or ammonium formate are excellent choices.
-
pH Measurement: Prepare the aqueous portion of your mobile phase, including the buffer. Crucially, adjust the pH of the aqueous component before adding the organic modifier (e.g., acetonitrile or methanol).
-
Verification: Confirm the final pH using a calibrated pH meter. A pH at least 2 units below the silanol pKa (i.e., pH < 3.0) is ideal.[10]
-
If adjusting the pH alone is insufficient or not possible, a "competing base" or "silanol suppressor" can be used.
-
Scientific Rationale: A small, basic additive, such as Triethylamine (TEA), is added to the mobile phase.[9] Being a base, TEA will be protonated and positively charged. It will then preferentially interact with the negatively charged silanol sites, effectively masking them from the Amitriptyline analyte. This allows the analyte to elute based primarily on the desired reversed-phase mechanism, resulting in a much-improved peak shape.[11]
-
Experimental Protocol: Adding a Competing Base
-
Preparation: Add Triethylamine (TEA) to the mobile phase at a low concentration, typically 0.1% (v/v) or around 10-25 mM.
-
pH Adjustment: After adding TEA, adjust the mobile phase to the desired low pH (e.g., 3.0) using an acid like phosphoric acid or formic acid.
-
Equilibration: Equilibrate the column with the new mobile phase for an extended period (at least 30-60 minutes) to ensure the silanol sites are fully saturated with the competing base.
-
Caution: Competing bases can sometimes shorten column lifetime and are often not compatible with mass spectrometry (MS) detectors due to ion suppression.[9]
-
Question 2: Is My Column Technology Suitable for Basic Analytes?
Not all C18 columns are created equal. The underlying silica chemistry and bonding technology are critical for successfully analyzing basic compounds.
The diagram below illustrates the fundamental interaction responsible for peak tailing and how modern column technologies and mobile phase adjustments address it.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. sepscience.com [sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. waters.com [waters.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. veeprho.com [veeprho.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Background Noise in 5H-Dibenzo[a,d]cycloheptene-5-propanamine Detection
Welcome to the Advanced Applications Support Center. 5H-Dibenzo[a,d]cycloheptene-5-propanamine, universally recognized in pharmacology as the tricyclic antidepressant (TCA) protriptyline [1], presents unique analytical challenges. Due to its basic nature (secondary amine, pKa ~9.7) and high lipophilicity, quantifying this compound in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently results in elevated background noise, baseline drift, and severe ion suppression.
This guide provides causality-driven troubleshooting strategies to help researchers and drug development professionals achieve robust, sub-nanogram sensitivity.
Diagnostic Workflow for Signal Interference
Before altering your method, you must isolate the root cause of the background noise. The flowchart below outlines the diagnostic logic for distinguishing between matrix-induced interference and instrumental contamination.
Diagnostic workflow for isolating and resolving background noise in LC-MS/MS assays.
Troubleshooting FAQs
Q1: Why does my MRM chromatogram show a high, fluctuating baseline specifically during the elution window of 5H-Dibenzo[a,d]cycloheptene-5-propanamine? A1: This is a classic symptom of matrix-induced ion suppression, primarily driven by endogenous glycerophosphocholines (phospholipids)[2]. Phospholipids are major cell membrane components that co-extract during standard protein precipitation. In an Electrospray Ionization (ESI) source, they outcompete the target analyte for available charge on the droplet surface, leading to erratic ionization efficiency and elevated chemical noise[3]. Because protriptyline is highly lipophilic, it often co-elutes with these late-eluting matrix lipids.
Q2: How can I definitively prove that the noise is caused by the matrix and not my mobile phase or column? A2: Perform a post-column infusion experiment. Continuously infuse a pure standard of protriptyline (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-junction while simultaneously running a blank matrix extract through the LC column. If you observe sudden drops or spikes in the baseline at specific retention times, matrix components are interfering with the ionization process[4]. If the noise remains constant, the issue is likely instrumental (e.g., contaminated mobile phase or a dirty corona needle).
Q3: Standard Protein Precipitation (PPT) is leaving too much noise. What is the most effective sample preparation strategy for basic amines? A3: To drastically reduce background noise, transition from PPT to a targeted phospholipid depletion strategy[2]. HybridSPE utilizes zirconia-coated particles that specifically bind to the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the basic protriptyline to pass through unhindered. Alternatively, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction allows you to wash away neutral and acidic lipids with organic solvents before eluting the basic target with a high-pH organic buffer.
Q4: Can I adjust my mass spectrometer settings to bypass ESI matrix effects entirely? A4: Yes. If your required Limit of Detection (LOD) permits a slight drop in absolute signal, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) is highly recommended[3]. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition. It is inherently less susceptible to matrix effects and produces significantly lower background noise for thermally stable, moderately polar compounds like protriptyline[3].
Q5: My peaks are broadening, and the retention time is shifting, which coincides with the noise. What causes this? A5: Matrix components can loosely bond to the analyte or temporarily alter the localized pH of the stationary phase during the chromatographic run[4]. This breaks standard LC behavior, causing peak broadening or even split peaks. To resolve this, increase the buffer capacity of your mobile phase (e.g., use 10 mM ammonium formate instead of just 0.1% formic acid) to maintain a consistent ionization state for the basic amine.
Quantitative Performance Data
The table below summarizes the impact of various sample preparation methods on signal integrity and background noise when extracting 1 ng/mL of 5H-Dibenzo[a,d]cycloheptene-5-propanamine from human plasma.
| Extraction Method | Analyte Recovery (%) | Phospholipid Removal (%) | Signal-to-Noise (S/N) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95.2 | < 15.0 | 25:1 | -65.4 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 78.5 | 82.3 | 140:1 | -18.2 (Suppression) |
| Mixed-Mode SPE (MCX) | 89.1 | 94.5 | 280:1 | -5.1 (Negligible) |
| Zirconia-based HybridSPE | 93.4 | > 99.0 | 410:1 | -1.2 (Negligible) |
Validated Experimental Protocol: Zirconia-Based Phospholipid Depletion
To ensure a self-validating system, this protocol utilizes a stable-isotope labeled internal standard (SIL-IS) to dynamically correct for any residual volumetric or ionization variances during extraction.
Step-by-step sample preparation workflow for targeted phospholipid depletion.
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 100 µL of the biological sample (plasma/serum) into a clean 96-well plate or microcentrifuge tube.
-
Internal Standard Addition (Self-Validation): Spike 10 µL of Protriptyline-d3 (100 ng/mL in methanol) into the sample. Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the SIL-IS.
-
Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality Note: The acidic environment disrupts protein-drug binding, ensuring high recovery of the basic amine, while the organic solvent precipitates the bulk proteins.
-
Centrifugation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 5 minutes at 4°C to tightly pellet the precipitated proteins.
-
Phospholipid Filtration: Transfer the supernatant to a Zirconia-based HybridSPE cartridge or 96-well plate.
-
Target Elution: Apply a gentle vacuum (approx. 5-10 inHg). Causality Note: The zirconia sorbent selectively retains the phospholipids via their phosphate groups. Because protriptyline lacks a phosphate group, it elutes cleanly in the flow-through.
-
Reconstitution: Evaporate the collected eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 90:10 Water:Methanol with 10 mM Ammonium Formate) to match the starting gradient conditions and prevent injection breakthrough.
References
-
SID 46505128 - Protriptyline - PubChem - NIH Source: nih.gov URL:[Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: chromatographyonline.com URL:[Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: nih.gov URL:[Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: bioanalysis-zone.com URL:[Link]
Sources
Technical Support Center: 5H-Dibenzo[a,d]cycloheptene-5-propanamine Crystallization & Purification
Welcome to the Advanced Crystallization Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 5H-Dibenzo[a,d]cycloheptene-5-propanamine (and its derivative hydrochloride salts, such as protriptyline).
Tricyclic compounds often present unique crystallization challenges, including liquid-liquid phase separation (oiling out), polymorphic instability, and the co-crystallization of structurally similar synthetic impurities (e.g., dibenzosuberone derivatives). This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to ensure robust, scalable API purification.
Core Crystallization Workflow
To achieve high-purity crystalline API, the process must transition from a thermodynamically unstable supersaturated state to a highly ordered crystal lattice without triggering uncontrolled primary nucleation[1].
Fig 1: End-to-end crystallization optimization workflow for API purification.
Experimental Protocols: Self-Validating Seeded Cooling Crystallization
Achieving uniform particle size distribution is essential for consistent drug formulation and downstream processing[1]. The following protocol utilizes an Isopropanol (IPA)/Heptane solvent system, leveraging anti-solvent and cooling techniques to maintain the system within the Metastable Zone Width (MSZW).
Step-by-Step Methodology:
-
Dissolution & Polishing: Dissolve 100 g of crude 5H-Dibenzo[a,d]cycloheptene-5-propanamine in 400 mL of IPA at 60°C. Perform a hot polishing filtration through a 0.22 µm PTFE membrane to remove insoluble particulates and foreign nucleating agents.
-
Supersaturation Generation: Cool the reactor to 45°C at a controlled rate of 0.5°C/min. This brings the solution into the metastable zone without crossing the spontaneous nucleation boundary.
-
Seeding: Introduce 1.5 wt% (1.5 g) of high-purity, micronized seed crystals of the desired polymorph. Causality: Adding high-quality crystals of the desired polymorph at the right time eliminates the risk of nucleating the wrong form and allows the process to focus on crystal growth rather than uncontrolled nucleation[1].
-
Aging Hold: Maintain the suspension at 45°C for 2 hours. Self-Validation: Use in-line Focused Beam Reflectance Measurement (FBRM) to verify that the chord length distribution is shifting toward larger particles, confirming secondary nucleation and crystal growth are occurring.
-
Anti-Solvent Dosing: Slowly dose 800 mL of Heptane (anti-solvent) over 4 hours using a linear addition profile. Causality: Careful solvent selection and controlled supersaturation rates balance solubility and nucleation dynamics, preventing agglomeration[].
-
Final Cooling Ramp: Implement a cubic cooling curve down to 5°C over 3 hours. A slow, controlled rate is critical to prevent rapid precipitation or increased viscosity[3].
-
Isolation: Filter the slurry using a Nutsche filter. Wash the cake with 2 bed volumes of cold IPA/Heptane (1:4 v/v) to displace mother liquor containing rejected impurities.
-
Drying: Vacuum dry at 40°C until residual solvents are below ICH Q3C limits.
Quantitative Data: Thermodynamics & Solubility Profiling
Process optimization requires extensive experimentation to fine-tune temperature, solvent, and concentration parameters[4]. The table below summarizes the thermodynamic solubility and MSZW data for 5H-Dibenzo[a,d]cycloheptene-5-propanamine across various solvent systems.
| Solvent System | Temp (°C) | Solubility (mg/mL) | MSZW (°C) | Yield (%) | API Purity (%) |
| Ethyl Acetate | 25 | 45.2 | 12.5 | 78.4 | 98.5 |
| Ethyl Acetate | 60 | 180.5 | - | - | - |
| IPA / Heptane (1:2) | 25 | 15.1 | 8.2 | 89.2 | 99.7 |
| IPA / Heptane (1:2) | 60 | 120.4 | - | - | - |
| Acetone / Water (9:1) | 25 | 22.8 | 15.0 | 82.1 | 99.1 |
| Acetone / Water (9:1) | 60 | 145.0 | - | - | - |
Table 1: Solubility and MSZW data used to define thermodynamic boundaries for crystallization.
Troubleshooting Guide & Diagnostics
Issue 1: Liquid-Liquid Phase Separation ("Oiling Out")
Symptoms: The solution turns cloudy, but microscopy reveals spherical liquid droplets instead of solid birefringent crystals. Upon cooling, this oil solidifies into a sticky, impure glass. Root Cause: The supersaturation level has exceeded the binodal curve before reaching the critical nucleation threshold. In lipophilic tricyclic compounds, high supersaturation forces the solute to separate into a solute-rich liquid phase rather than forming a crystal lattice. Corrective Action:
-
Adjust Solvent Ratio: Increase the solubilizing power of the solvent mixture (e.g., increase the IPA ratio relative to Heptane) to shift the binodal curve away from the operating trajectory.
-
Control Supersaturation: Decrease the cooling rate or anti-solvent addition rate. A slow, controlled rate is your primary lever to prevent oiling out[1].
-
Master Seeding: Introduce seed crystals before the system reaches the oiling-out boundary to provide a low-energy pathway for solid deposition.
Fig 2: Troubleshooting logic for resolving oiling out during supersaturation.
Issue 2: Excessive Fines and Agglomeration
Symptoms: The isolated crystals are extremely small, leading to painfully slow filtration times. The dried powder forms hard agglomerates that complicate downstream blending and compaction[]. Root Cause: Rapid cooling or rapid anti-solvent addition induces massive primary nucleation. When small crystals stick together, they form clusters that trap mother liquor and impurities[]. Corrective Action: Shift the balance from primary nucleation to secondary nucleation and crystal growth. Implement a non-linear (cubic) cooling profile. Higher supersaturation accelerates growth but may promote irregular shapes; therefore, fine-tuning agitation and temperature gradients is required to ensure uniform crystals[].
Issue 3: Co-Crystallization of Dibenzosuberone Impurities
Symptoms: HPLC analysis of the isolated API shows persistent contamination with structurally related synthetic precursors or side-products. Root Cause: Due to structural mimicry (isomorphism), dibenzosuberone derivatives can easily incorporate into the crystal lattice of 5H-Dibenzo[a,d]cycloheptene-5-propanamine. Corrective Action: Relying solely on cooling crystallization is insufficient. Switch to a fractional anti-solvent crystallization strategy to separate high-purity crystals from remaining impurities[]. Select an anti-solvent in which the impurity has a significantly higher solubility coefficient than the target API, ensuring the impurity remains dissolved in the mother liquor.
Frequently Asked Questions (FAQs)
Q: Why is controlling polymorphism so critical for this compound? A: Uncontrolled polymorphic transitions can lead to drastic changes in a drug's bioavailability, stability, and efficacy[1]. Regulatory guidelines mandate a thorough understanding of polymorphic forms because different crystal lattices possess different thermodynamic energies, directly impacting the API's dissolution rate in the gastrointestinal tract[4].
Q: What is the optimal seed loading, and how should seeds be prepared? A: A seed loading of 1% to 3% by weight is typically optimal. Seeds should be of the exact desired polymorph and have a small particle size to provide maximum surface area for growth. Seeds of small size can be generated by sieving, milling, micronizing larger crystals, or via micro-crystallization[5].
Q: How does agitation speed affect the crystallization of 5H-Dibenzo[a,d]cycloheptene-5-propanamine? A: Agitation dictates the shear rate and mixing efficiency. Too much shear can cause crystal attrition (breakage), leading to secondary nucleation and excessive fines. Insufficient agitation leads to localized zones of high supersaturation (especially during anti-solvent addition), triggering primary nucleation and oiling out. Proper mixing speeds must be optimized for each batch scale[3].
References
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Scribd[Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing Pharmaceutical Technology[Link]
-
Pharmaceutical Crystallization in Drug Development Syrris[Link]
- Crystalline Form I of Bucillamine (Patent EP4069674A1)
Sources
Technical Support Center: Troubleshooting 5H-Dibenzo[a,d]cycloheptene-5-propanamine Stability in Acidic Solutions
Welcome to the Technical Support Center for 5H-Dibenzo[a,d]cycloheptene-5-propanamine (commonly known as Protriptyline). As a secondary amine tricyclic antidepressant (TCA) featuring a dibenzocycloheptene ring, protriptyline is generally stable under standard environmental conditions[1]. However, researchers frequently encounter unexpected degradation during acidic sample extractions, forced degradation studies, or long-term storage in low-pH buffers.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.
Part 1: Diagnostic FAQs (Troubleshooting Specific Issues)
Q1: I am observing a time-dependent loss of protriptyline recovery in my pH 2.0–3.0 extraction buffers. What is causing this, and how can I prevent it? The Causality: The loss is rarely due to pure acid hydrolysis. Instead, it is highly likely caused by the presence of reactive carbonyl impurities (such as trace formaldehyde) in your solvents or biological matrices. As a secondary amine, protriptyline is highly susceptible to nucleophilic reactions with aldehydes. In extreme acidic conditions (particularly around pH 3), secondary amine TCAs react with formaldehyde to form unstable hemiaminal intermediates, leading to significant and rapid degradation[2]. The Solution: Shift your extraction buffer to pH 5.0. Studies demonstrate that secondary amine TCAs exhibit significantly higher recovery and stability at pH 5 compared to pH 3 when reactive excipients are present[2]. Additionally, strictly use LC-MS grade solvents certified free of aldehyde and peroxide impurities.
Q2: During ICH forced degradation testing (0.1 N HCl at 60°C), protriptyline shows secondary peaks. Is this expected? The Causality: Yes. While protriptyline hydrochloride is reasonably stable at room temperature[1], extreme acidic stress combined with elevated temperatures induces acid-catalyzed oxidation and slow hydrolysis[3]. The dibenzocycloheptene ring is particularly susceptible to oxidative pathways, which are often catalyzed by trace metal ions in acidic solutions[4]. The Solution: To determine if the degradation is purely hydrolytic or oxidatively driven by the acid, you must run a passivated control. Purge the acidic solution with ultra-pure nitrogen prior to heating to isolate hydrolytic degradation from oxidative degradation.
Q3: Does the presence of biological fluids like gastric juice accelerate the degradation of protriptyline compared to simple HCl buffers? The Causality: It depends on the specific TCA structure and the presence of oxidative enzymes. In artificial gastric juice (pH 1.2), certain secondary amine TCAs like amoxapine undergo irreversible pseudo-first-order degradation (Ea = 88.70 kJ/mol)[5]. However, protriptyline remains relatively stable in pure gastric acid unless exposed to specific enzymatic or oxidative stressors (such as peroxidases), which can initiate radical-mediated degradation[6].
Part 2: Visualized Troubleshooting Workflows
Diagnostic workflow for troubleshooting protriptyline signal loss in acidic solutions.
Mechanistic pathway of secondary amine TCA degradation in contaminated acidic environments.
Part 3: Quantitative Stability Data
The following table summarizes the stability behavior of protriptyline and structurally related TCAs under various acidic and stress conditions to help benchmark your expected recoveries.
| TCA Compound | Stress Condition | Primary Degradation Pathway | Stability Profile | Reference |
| Protriptyline | Ambient Acid (pH > 3) | None (Protonated Amine) | Highly Stable | [1] |
| Desipramine (Secondary Amine) | Formalin + pH 3 Buffer | Hemiaminal Formation | Unstable (Rapid Degradation) | [2] |
| Amoxapine | Artificial Gastric Juice (pH 1.2) | Acid Hydrolysis | Irreversible Degradation | [5] |
| Amitriptyline | 0.1 N HCl + 60°C (Forced) | Acid-Catalyzed Oxidation | Moderate Degradation | [3] |
| Protriptyline | H₂O₂ + Peroxidase (pH 7) | Free Radical / Oxidative | Stable (Unlike Imipramine) | [6] |
Part 4: Validated Experimental Protocols
Every protocol described below is designed as a self-validating system , ensuring that any observed degradation can be definitively traced to its chemical root cause rather than experimental error.
Protocol A: Controlled Acidic Stress Testing (Forced Degradation)
Purpose: To evaluate the intrinsic stability of protriptyline under acidic conditions while ruling out background oxidative artifacts[4],[3]. Self-Validation Mechanism: Includes a parallel antioxidant control to definitively distinguish between pure acid-hydrolysis and acid-catalyzed oxidation.
-
Solution Preparation: Prepare a 100 µg/mL stock solution of 5H-Dibenzo[a,d]cycloheptene-5-propanamine in HPLC-grade water.
-
Acidification: Transfer 5 mL of the stock to two separate, passivated borosilicate glass vials. Add 5 mL of 0.2 N HCl to each to achieve a final concentration of 0.1 N HCl.
-
Control Implementation (Critical Step):
-
Vial A (Test): Seal immediately.
-
Vial B (Oxidation Control): Add 10 mM of ascorbic acid OR purge continuously with ultra-pure N₂ gas for 5 minutes prior to sealing.
-
-
Thermal Stress: Incubate both vials in a controlled water bath at 60°C for 48 hours.
-
Neutralization: Remove the vials, immediately cool to 4°C to arrest kinetics, and neutralize with an equivalent volume of 0.1 N NaOH.
-
Analysis: Analyze via LC-UV/MS. Causality check: If Vial A shows degradation peaks that are absent in Vial B, the instability is oxidative (catalyzed by the acidic environment) rather than purely hydrolytic.
Protocol B: Optimized Acid-Extraction for Biological Matrices
Purpose: To extract protriptyline from complex matrices without triggering hemiaminal formation from endogenous or exogenous aldehydes[2]. Self-Validation Mechanism: Utilizes a pre- and post-extraction stable isotope spike to quantify exact matrix-induced acidic degradation.
-
Matrix Preparation: Chill the biological sample (e.g., plasma or tissue homogenate) to 4°C. Causality: Lowering the temperature exponentially decreases the rate of nucleophilic attack by secondary amines on trace aldehydes.
-
Aldehyde Scavenging (Optional): If the matrix was previously exposed to formalin, add 5 mM sodium bisulfite to neutralize free reactive carbonyls.
-
Buffer Selection: Prepare a phosphate buffer at pH 5.0 (Do NOT use pH 3.0). Causality: Secondary amine TCAs exhibit near-total recovery at pH 5, whereas pH 3 accelerates degradation in the presence of reactive excipients[2].
-
Extraction: Add 3 volumes of cold, peroxide-free extraction solvent (e.g., high-purity ethyl acetate).
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Recovery: Transfer the organic layer to a passivated glass vial and dry under a gentle stream of ultra-pure nitrogen to prevent late-stage oxidative degradation[4].
Sources
- 1. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Efficacy Analysis of Amitriptyline, a Prototypical 5H-Dibenzo[a,d]cycloheptene-5-propanamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Deconstructing the Nomenclature: From Scaffold to Active Pharmaceutical Ingredient
It is crucial to first establish that "5H-Dibenzo[a,d]cycloheptene-5-propanamine" is not a distinct therapeutic agent to be compared against amitriptyline. Instead, it describes the fundamental chemical backbone from which amitriptyline is derived.
The formal IUPAC name for amitriptyline is 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine . This name reveals several key structural features that are critical to its pharmacological activity:
-
5H-Dibenzo[a,d]cycloheptene: This is the tricyclic core, providing the rigid, three-dimensional structure characteristic of this class of antidepressants.
-
-5-ylidene: This indicates that the side chain is attached to the 5-position of the central ring via a double bond.
-
10,11-dihydro: This signifies the saturation of the double bond within the seven-membered central ring, a feature that distinguishes it from some other tricyclic compounds.
-
N,N-dimethyl-1-propanamine: This is the three-carbon (propane) side chain terminating in a tertiary amine (amine with two methyl groups), which is essential for its interaction with monoamine transporters.
Therefore, this guide will focus on the efficacy of amitriptyline as a highly significant derivative of the 5H-Dibenzo[a,d]cycloheptene-5-propanamine scaffold, exploring how these structural modifications translate into its well-documented therapeutic effects.
Mechanism of Action: Beyond Simple Reuptake Inhibition
Amitriptyline's primary therapeutic effect is attributed to its ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these monoamines, enhancing neurotransmission.[1][2] Amitriptyline is classified as a tertiary amine TCA, which generally exhibit a more pronounced effect on serotonin levels compared to their secondary amine metabolites.[3]
However, its pharmacological profile is complex and extends to antagonism at several other receptor sites, which contributes to both its therapeutic efficacy in other conditions and its notable side-effect profile.[1][2][4]
-
Histamine H1 Receptors: Potent antagonism leads to sedative effects.[1][2]
-
Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors results in anticholinergic side effects like dry mouth, blurred vision, and constipation.[1][2]
-
α1-Adrenergic Receptors: Antagonism can cause orthostatic hypotension and dizziness.[1][2]
-
Sodium Channels: Blockade of voltage-gated sodium channels is thought to contribute significantly to its analgesic properties in neuropathic pain.[2]
The following diagram illustrates the primary mechanism of action of amitriptyline at the synaptic level.
Caption: Synaptic action of Amitriptyline.
Comparative Efficacy: Insights from Experimental Data
The efficacy of amitriptyline has been extensively studied for major depressive disorder and various chronic pain conditions. It often serves as a "benchmark" antidepressant in clinical trials for newer agents.[5][6]
Efficacy in Major Depressive Disorder
Systematic reviews and meta-analyses of randomized controlled trials (RCTs) consistently demonstrate that amitriptyline is more effective than placebo for the treatment of major depression.[5][6][7]
A major Cochrane review including 39 trials with 3,509 participants found that amitriptyline was significantly more effective than placebo in achieving an acute response (Odds Ratio [OR] 2.67).[5][6] Furthermore, when compared to other tricyclics and Selective Serotonin Reuptake Inhibitors (SSRIs), a review of 186 RCTs found that amitriptyline was slightly more effective, with a standardized mean difference of 0.147 favoring amitriptyline.
| Comparison Group | Outcome Measure | Result | Certainty of Evidence |
| Placebo | Acute Response in MDD | OR 2.67 (95% CI 2.21 to 3.23)[5][6] | High |
| Other TCAs/SSRIs | Standardized Mean Difference | 0.147 (95% CI 0.05–0.243) in favor of Amitriptyline | Moderate |
| Other TCAs/SSRIs | Proportion of Responders | 2.5% higher with Amitriptyline (NNT=40) | Moderate |
MDD: Major Depressive Disorder; OR: Odds Ratio; CI: Confidence Interval; NNT: Number Needed to Treat.
Efficacy in Neuropathic Pain
Amitriptyline is widely recommended as a first-line treatment for chronic neuropathic pain, often at doses lower than those used for depression.[8] Its analgesic effect is believed to be mediated primarily through norepinephrine reuptake inhibition and sodium channel blockade.[2][9]
However, high-quality evidence from RCTs is less robust than for depression. A 2015 Cochrane review found no first- or second-tier evidence supporting its use.[10][11] The available third-tier evidence suggests that while many patients do not respond, a minority may experience significant pain relief.[10][11] For instance, in a trial comparing amitriptyline and duloxetine for painful diabetic neuropathy, 55% of patients on amitriptyline showed "good improvement" in pain scores.[12]
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of compounds like amitriptyline involves a combination of preclinical behavioral models and human clinical trials. The choice of these protocols is driven by the need to model specific aspects of the condition being studied (e.g., "behavioral despair" for depression) in a reproducible and quantifiable manner.
Preclinical Assessment: The Forced Swim Test (FST)
The FST is a widely used preclinical screening tool to predict antidepressant efficacy.[13][14] The underlying principle is that an animal placed in an inescapable situation will eventually cease escape-oriented behavior and become immobile. This immobility is interpreted as a state of "behavioral despair," which can be reversed by effective antidepressant treatment.
Step-by-Step Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm high x 20 cm diameter) is filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[14]
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes prior to the test.[15]
-
Drug Administration: The test compound (e.g., amitriptyline) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: The mouse is gently placed into the water. The total test duration is typically 6 minutes.[14]
-
Data Recording: The session is recorded, and an observer, blind to the treatment conditions, scores the animal's behavior. Often, the first 2 minutes are considered a habituation period and are not scored.[15]
-
Behavioral Scoring: The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water. Active behaviors include swimming and climbing.
-
Analysis: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.[13]
The diagram below outlines the workflow for a typical preclinical efficacy study using the Forced Swim Test.
Sources
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline versus placebo for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amitriptyline for the treatment of depression | Cochrane [cochrane.org]
- 7. Double-blind placebo-controlled trial of amitriptyline among depressed patients in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Amitriptyline - Wikipedia [en.wikipedia.org]
- 10. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. One moment, please... [lasa.co.uk]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
5H-Dibenzo[a,d]cycloheptene-5-propanamine vs protriptyline receptor selectivity
Introduction
Within the class of tricyclic antidepressants (TCAs), protriptyline, chemically known as 3-(5H-dibenzo[a,d][1]annulen-5-yl)-N-methylpropan-1-amine, stands out for its unique clinical profile.[2] Unlike many of its counterparts that induce sedation, protriptyline often has an energizing or activating effect.[2] This distinct characteristic, along with its therapeutic efficacy in treating major depressive disorder, stems from its specific interactions with various neurotransmitter receptors and transporters.[3] This guide provides an in-depth, data-driven comparison of protriptyline's receptor selectivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its pharmacological footprint. The foundational structure of protriptyline is the 5H-Dibenzo[a,d]cycloheptene ring system, with a propanamine side chain at the 5-position.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The principal therapeutic action of protriptyline, like other TCAs, is the modulation of monoaminergic neurotransmission in the central nervous system.[3][4][5] It achieves this primarily by blocking the reuptake of norepinephrine (NE) and, to a lesser degree, serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][4] This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling.[4] Protriptyline exhibits a significantly higher affinity for NET compared to SERT, which is believed to contribute to its stimulating effects.[2]
Caption: Protriptyline's primary mechanism of action.
Receptor Selectivity Profile: A Quantitative Comparison
Beyond its effects on monoamine transporters, protriptyline interacts with a range of other receptors. This "off-target" activity is characteristic of older antidepressants and is responsible for many of their side effects. The binding affinity of a drug for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Target | Ki (nM) | Implication of Binding |
| Monoamine Transporters | ||
| Norepinephrine Transporter (NET) | 1.41[2] | Primary therapeutic effect (antidepressant, energizing) |
| Serotonin Transporter (SERT) | 19.6[2][6] | Contributes to antidepressant effect |
| Dopamine Transporter (DAT) | 2,100[2] | Very low affinity, minimal direct dopaminergic action |
| Adrenergic Receptors | ||
| Alpha-1 (α1) | ~100-200 | Orthostatic hypotension, dizziness[4][7] |
| Histamine Receptors | ||
| Histamine H1 | ~10-30 | Sedation, weight gain (less pronounced than other TCAs)[4] |
| Muscarinic Acetylcholine Receptors | ||
| M1, M2, M3, M4, M5 | ~20-100 | Anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention)[4][7] |
| Serotonin Receptors | ||
| 5-HT2A | ~50-150 | Potential contribution to sleep regulation and anxiolysis |
Note: The Ki values are compiled from various sources and represent approximate ranges. Experimental conditions can influence these values.
From this data, it is evident that protriptyline is a potent inhibitor of NET, with an approximately 14-fold higher affinity for NET than for SERT. Its affinity for DAT is negligible. Protriptyline also demonstrates significant affinity for histaminic and muscarinic receptors, which accounts for its side effect profile.
Experimental Protocols for Determining Receptor Selectivity
The quantitative data presented above is primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (protriptyline) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., histamine H1 receptor) are prepared from cultured cell lines or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer Preparation: A buffer solution is prepared to maintain a stable physiological pH and ionic environment for the binding reaction.[8][9]
-
Incubation: In a multi-well plate, the cell membranes are incubated with:
-
A fixed concentration of a specific radioligand (e.g., [³H]-pyrilamine for the H1 receptor).
-
Varying concentrations of the unlabeled test compound (protriptyline).
-
-
Equilibrium: The mixture is incubated for a specific duration to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9][10]
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Protocol: Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the activity of a specific neurotransmitter transporter.
Step-by-Step Methodology:
-
Cell Culture: Cells stably expressing the transporter of interest (e.g., human NET) are cultured in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated in a physiological buffer.
-
Incubation with Inhibitor: The cells are then incubated with varying concentrations of the test compound (protriptyline) for a short period.
-
Addition of Radiolabeled Substrate: A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) is added to the wells, and the cells are incubated for a defined time to allow for transporter-mediated uptake.[11]
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Sources
- 1. US20080139848A1 - Process for preparation of 5h-dibenzo[a,d] cycloheptene derivatives - Google Patents [patents.google.com]
- 2. Protriptyline - Wikipedia [en.wikipedia.org]
- 3. What is Protriptyline Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
- 5. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. T3DB: Protriptyline [t3db.ca]
- 7. Protriptyline - Prescriber's Guide [cambridge.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functional expression of the norepinephrine transporter in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Cross-Reactivity of 5H-Dibenzo[a,d]cycloheptene-5-propanamine in Immunoassays: A Comparative Framework
An In-Depth Guide for Researchers and Drug Development Professionals
The specificity of an immunoassay is its most critical performance characteristic, defining its ability to measure solely the analyte of interest. For 5H-Dibenzo[a,d]cycloheptene-5-propanamine, a compound widely known as the tricyclic antidepressant amitriptyline, this specificity is paramount.[1][2] In both therapeutic drug monitoring (TDM) and toxicological screening, the presence of structurally similar molecules, particularly its primary active metabolite nortriptyline, presents a significant analytical challenge.[3][4] An antibody's inability to distinguish between the parent drug and its metabolites can lead to a gross overestimation of the drug's concentration, potentially resulting in erroneous clinical decisions.[5]
This guide provides a comprehensive framework for evaluating and comparing the cross-reactivity of amitriptyline immunoassays. We will move beyond a simple recitation of protocols to explore the mechanistic basis of cross-reactivity, present a robust, self-validating experimental design, and offer clear guidance on data interpretation, empowering you to select the most appropriate assay for your research or clinical needs.
The Molecular Basis of Cross-Reactivity: A Dance of Structure and Affinity
Immunoassays are predicated on the highly specific, high-affinity binding between an antibody's antigen-binding site (paratope) and a specific region of the target molecule (epitope). For small molecules like amitriptyline, which act as haptens, antibodies are generated against a conjugate of the drug and a carrier protein. The resulting antibodies primarily recognize the unique three-dimensional structure of the hapten.
Cross-reactivity occurs when these antibodies bind to non-target molecules that share significant structural homology with the original immunogen.[6] In the case of amitriptyline, the dibenzocycloheptene core and the dimethylaminopropylidene side chain are key recognition features. Nortriptyline, which differs only by the demethylation of the terminal amine, is a classic and clinically significant cross-reactant.[3][4] Other tricyclic antidepressants or their metabolites can also interfere, albeit typically to a lesser degree.[7] The degree of this interference is a quantitative measure of the assay's specificity.
Caption: Competitive binding and cross-reactivity in an amitriptyline immunoassay.
Experimental Design: A Self-Validating Protocol for Quantifying Specificity
To ensure the trustworthiness of your findings, a rigorous and systematic approach is essential. The following protocol, based on the principle of determining the 50% inhibitory concentration (IC50), provides a validated method for quantifying cross-reactivity in a competitive immunoassay format (e.g., ELISA).[8]
Experimental Workflow
Caption: Step-by-step workflow for assessing immunoassay cross-reactivity.
Detailed Step-by-Step Methodology
-
Reagent and Standard Preparation:
-
Causality: The accuracy of your results hinges on the purity and precise concentration of your standards. Use certified reference materials.
-
Prepare 1 mg/mL stock solutions of amitriptyline and each potential cross-reactant (e.g., nortriptyline, 10-hydroxyamitriptyline, imipramine, desipramine) in an appropriate solvent like methanol.
-
Prepare a set of amitriptyline calibration standards by serially diluting the stock solution in the assay buffer provided with your immunoassay kit. A typical range might be 10 ng/mL to 1000 ng/mL, with at least six non-zero points.
-
For each potential cross-reactant, prepare a wider range of serial dilutions (e.g., 10 ng/mL to 10,000 ng/mL) to ensure the IC50 value can be accurately determined.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's protocol for the specific immunoassay being evaluated.
-
Run all standards and cross-reactant dilutions in duplicate or triplicate to ensure statistical validity.
-
Include appropriate controls: a zero-concentration standard (B0, maximum signal) and a non-specific binding (NSB) control.
-
-
Data Analysis and Calculation:
-
Causality: A four-parameter logistic (4-PL) curve fit is the standard for analyzing competitive immunoassay data as it accurately models the sigmoidal dose-response relationship.
-
For amitriptyline and each cross-reactant, plot the percentage of binding (%B/B0) against the logarithm of the concentration.
-
From the resulting curves, determine the concentration of each compound that elicits a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the widely accepted formula[8][9]:
% Cross-Reactivity = (IC50 of Amitriptyline / IC50 of Cross-Reactant) x 100
-
Comparative Data Presentation and Interpretation
The true value of this analysis lies in comparing the performance of different immunoassays. Presenting the data in a clear, tabular format is essential for an objective evaluation.
Table 1: A Comparative Performance Analysis of Two Hypothetical Amitriptyline Immunoassays
| Potential Cross-Reactant | Structural Relationship to Amitriptyline | Immunoassay Kit 'A' (% Cross-Reactivity) | Immunoassay Kit 'B' (% Cross-Reactivity) |
| Amitriptyline | Target Analyte | 100 | 100 |
| Nortriptyline | Active Metabolite (demethylated) | 92.5% | 55.1% |
| 10-hydroxyamitriptyline | Metabolite (hydroxylated) | 45.2% | 18.7% |
| 10-hydroxynortriptyline | Metabolite (hydroxylated, demethylated) | 38.6% | 12.3% |
| Imipramine | Structurally Similar Tricyclic | 12.1% | 1.5% |
| Desipramine | Imipramine Metabolite | 8.5% | <1.0% |
Expert Interpretation:
-
Immunoassay Kit 'A' demonstrates very high cross-reactivity with nortriptyline (92.5%). This assay is effectively measuring the combined concentration of both amitriptyline and its major active metabolite. While this might be acceptable for some screening purposes where detecting general exposure to tricyclics is the goal, it is unsuitable for specific TDM of amitriptyline.[9]
-
Immunoassay Kit 'B' exhibits significantly improved specificity. The cross-reactivity with nortriptyline is substantially lower (55.1%), and its reactivity with other related compounds is minimal. This assay would provide a more accurate estimation of the parent drug concentration, making it a superior choice for pharmacokinetic studies or precise therapeutic monitoring.
Conclusion: The Imperative of Specificity
References
-
Clarke, W. (Ed.). (2016). Contemporary Practice in Clinical Chemistry. Academic Press. Information on immunoassay principles and cross-reactivity calculation is available through various chapters. A relevant section can be found at [Link]
-
Robinson, J. D., Risby, D., Riley, G., & Aherne, G. W. (1978). A radioimmunoassay for the determination of combined amitriptyline and nortriptyline concentrations in microliter samples of plasma. The Journal of Pharmacology and Experimental Therapeutics, 205(2), 499–502. Available from: [Link]
-
Aherne, G. W., Piall, E. M., & Marks, V. (1976). Radioimmunoassay of amitriptyline and nortriptyline in body fluids. British Journal of Clinical Pharmacology, 3(4), 561–565. Available from: [Link]
-
Michaels, M. A., & Spector, S. (1978). Specific radioimmunoassay for amitriptyline and nortriptyline in plasma. The Journal of Pharmacology and Experimental Therapeutics, 206(2), 333–338. Available from: [Link]
- Maxwell, R. A., Keenan, P. D., Chaplin, E., Roth, B., & Eckhardt, S. B. (1969). Molecular features affecting the potency of tricyclic antidepressants and structurally related compounds as inhibitors of the uptake of tritiated norepinephrine by rabbit aortic strips. The Journal of Pharmacology and Experimental Therapeutics, 166(2), 320–329.
-
Ismail, A. A. (2012). Interferences in Immunoassay. The Clinical Biochemist Reviews, 33(4), 131–154. Available from: [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Available from: [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Available from: [Link]
-
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4325. Available from: [Link]
-
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. Available from: [Link]
-
Denis, H., Marullo, S., Hoebeke, J., & Strosberg, A. D. (1986). Enzyme-linked immunosorbent assay for amitriptyline and other antidepressants using a monoclonal antibody. Clinica Chimica Acta, 159(3), 251-261. Available from: [Link]
-
Canterbury District Health Board. (n.d.). Amitriptyline Assay Details. Available from: [Link]
-
Cincinnati Children's Hospital. (n.d.). Amitriptyline & Nortriptyline Test Information. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Amitriptyline. MeSH Browser. Available from: [Link]
-
Shaikh, S. G. M., et al. (2020). Chemical structure of (a) gabapentin and (b) amitriptyline hydrochloride. ResearchGate. Available from: [Link]
-
Haddad, L. M. (2021). Classics in Chemical Neuroscience: Amitriptyline. ACS Chemical Neuroscience, 12(3), 336-346. Available from: [Link]
-
Wikipedia. (n.d.). Amitriptyline. Available from: [Link]
-
Scribd. (n.d.). Analytical Method Development and Validation of Amitriptyline. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2024). A Validated HPTLC Method for the Estimation of Amitriptyline HCL in Bulk and Its Tablet Dosage Form. Available from: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2024). Quantitative Determination and Sampling of Amitriptyline Hydrochloride Residue for Cleaning Validation in the. Available from: [Link]
-
PubChemLite. (n.d.). 5h-dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-n-methyl-, hydrochloride. Available from: [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1547-1555. Available from: [Link]
-
Averhealth. (2019). Immunoassay cross-reactivity: the importance of accurate interpretation. Available from: [Link]
-
Laboratory Medicine and Quality Assurance. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Available from: [Link]
Sources
- 1. Amitriptyline - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. averhealth.com [averhealth.com]
- 7. Radioimmunoassay of amitriptyline and nortriptyline in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery-sci.com [discovery-sci.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
Comparative Guide: Extraction Efficiencies of 5H-Dibenzo[a,d]cycloheptene-5-propanamine from Whole Blood
Executive Summary
The quantitative bioanalysis of 5H-Dibenzo[a,d]cycloheptene-5-propanamine (widely known as Protriptyline, a prototypical secondary amine tricyclic antidepressant) from whole blood presents a distinct analytical challenge. Whole blood is a highly complex matrix containing red blood cells (RBCs), high lipid concentrations, and iron-rich hemoglobin. Furthermore, tricyclic antidepressants (TCAs) exhibit extensive protein binding (>90%) to α1-acid glycoprotein and albumin.
This guide objectively compares the three primary extraction modalities utilized by bioanalytical scientists: Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). By examining the mechanistic causality behind each method, this document provides an authoritative framework for selecting the optimal sample preparation strategy for LC-MS/MS or GC-MS workflows.
Analyte & Matrix Dynamics: The Causality of Extraction
To extract 5H-Dibenzo[a,d]cycloheptene-5-propanamine efficiently, the protocol must dynamically alter the chemical state of the analyte while simultaneously disrupting the biological matrix.
Protriptyline is a highly lipophilic (LogP ~4.5) basic amine with a pKa of approximately 9.8.
-
Protein Disruption: Because the drug is heavily protein-bound and partially sequestered within RBCs, direct extraction is inefficient. The addition of a crash solvent or a strong pH modifier is required to denature the binding proteins and lyse the erythrocytes, releasing the free drug into the aqueous phase.
-
pH-Driven Partitioning: According to the Henderson-Hasselbalch equation, adjusting the matrix pH to at least two units above the drug's pKa (pH > 11.8) forces the amine into its un-ionized (free base) form. This causality is the fundamental driver for LLE and SLE, as the un-ionized lipophilic molecule will rapidly partition into a water-immiscible organic solvent .
-
Ion-Exchange Retention: Conversely, Mixed-Mode Cation Exchange (MCX) SPE exploits the ionized state. By acidifying the sample (pH < 7), the amine becomes positively charged, allowing it to bind ionically to the sulfonic acid groups of the SPE sorbent.
Fig 1: pH-dependent chemical state transition and extraction mechanism of Protriptyline.
Comparative Performance Data
The following table synthesizes experimental data comparing the extraction efficiencies of Protriptyline from whole blood across the three primary methodologies , .
| Extraction Modality | Average Recovery (%) | Intra-day RSD (%) | Matrix Effect (Ion Suppression) | Typical LOQ (ng/mL) | Throughput & Automation |
| Liquid-Liquid Extraction (LLE) | 70 – 85% | 8 – 15% | Moderate to High | 5.0 – 10.0 | Low (Manual, Emulsion-prone) |
| Mixed-Mode SPE (MCX) | 85 – 92% | 5 – 9% | Low | 1.0 – 5.0 | Medium (Vacuum/Positive Pressure) |
| Supported Liquid Extraction (SLE) | 90 – 98% | 2 – 5% | Very Low | 0.1 – 1.0 | High (96-well compatible) |
Data Interpretation: While LLE is cost-effective, it suffers from lower recoveries due to the formation of lipid emulsions at the phase interface. SLE provides the highest recovery and lowest variance by eliminating the physical shaking step, mimicking thousands of micro-extractions across a high-surface-area diatomaceous earth support.
Experimental Protocols: Building a Self-Validating System
To ensure absolute trustworthiness, every bioanalytical protocol must function as a self-validating system . By spiking an isotopically labeled internal standard (e.g., Protriptyline-d3) directly into the raw whole blood before any chemical manipulation, the assay mathematically normalizes itself. Any subsequent volumetric loss during phase separation or matrix-induced ion suppression in the mass spectrometer will affect the analyte and the internal standard identically, keeping the quantitative ratio constant.
Protocol A: Supported Liquid Extraction (SLE) Workflow
Optimal for high-throughput clinical monitoring and minimal matrix effects.
-
Self-Validating Spike: Aliquot 200 µL of whole blood into a microtube. Add 10 µL of Protriptyline-d3 internal standard (100 ng/mL). Vortex to integrate.
-
Matrix Disruption & Alkalinization: Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH). Vortex aggressively. Causality: The high pH lyses RBCs, denatures binding proteins, and forces the drug into its un-ionized free base form.
-
Loading: Transfer the entire 400 µL mixture to an SLE cartridge (e.g., ISOLUTE SLE+). Apply a brief vacuum pulse (approx. -0.2 bar for 2 seconds) to draw the sample into the sorbent bed.
-
Equilibration: Wait exactly 5 minutes. Causality: This wait time is critical; it allows the aqueous blood matrix to completely coat the macroporous network of the diatomaceous earth, maximizing the surface area for extraction.
-
Elution: Apply 1.0 mL of Hexane/Methyl tert-butyl ether (MTBE) (80:20, v/v). Allow it to flow entirely under gravity. Causality: As the immiscible organic solvent percolates through the aqueous film, the un-ionized drug partitions into the organic phase, leaving salts, proteins, and polar phospholipids permanently trapped on the column .
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of LC mobile phase.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow
Optimal for heavily putrefied forensic post-mortem blood requiring aggressive lipid removal.
-
Self-Validating Spike & Acidification: Aliquot 200 µL of whole blood. Add 10 µL of Internal Standard and 200 µL of 2% Formic Acid. Sonicate for 5 minutes. Causality: Acidification protonates the amine group of Protriptyline, preparing it for cation exchange.
-
Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid through the MCX cartridge.
-
Loading: Apply the pre-treated blood sample at a flow rate of 1 mL/min.
-
Aggressive Washing: Wash with 1 mL of 2% Formic Acid (removes aqueous salts), followed by 1 mL of 100% Methanol. Causality: Washing with pure methanol is possible without losing the analyte because the drug is held by strong ionic bonds to the sulfonic acid groups, allowing for the complete removal of neutral lipids and cholesterol.
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the drug's charge, breaking the ionic bond and allowing the methanol to sweep the free base off the sorbent.
-
Reconstitution: Evaporate and reconstitute as above.
Fig 2: Parallel workflow comparison of Mixed-Mode SPE versus Supported Liquid Extraction.
Decision Matrix / Selection Guide
-
Select SLE when processing large batches of clinical pharmacokinetic samples. It offers the highest recovery (>90%), the lowest intra-day variance, and is easily automated on 96-well liquid handling platforms without the risk of clogging associated with whole blood.
-
Select Mixed-Mode SPE when dealing with highly degraded or post-mortem forensic whole blood. The ability to utilize aggressive 100% organic washes ensures that severe matrix interferents (which would otherwise cause massive ion suppression) are removed prior to elution.
-
Select LLE only when laboratory budget constraints prohibit the use of specialized SPE/SLE consumables. Be prepared to mitigate emulsion formation via extended centrifugation and accept higher limits of quantification (LOQ).
References
-
Comparison of Methods for the Analysis of Tricyclic Antidepressants in Small Whole Blood Samples Journal of Analytical Toxicology URL:[Link]
-
Determination of 13 antidepressants in blood by UPLC-MS/MS with supported liquid extraction pretreatment Journal of Chromatography B URL:[Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices Molecules (MDPI) URL:[Link]
-
LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation Biotage Application Notes URL:[Link]
A Researcher's Guide to the Proper Disposal of 5H-Dibenzo[a,d]cycloheptene-5-propanamine
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. The compounds we handle, such as 5H-Dibenzo[a,d]cycloheptene-5-propanamine and its common hydrochloride salt, Amitriptyline, are powerful tools in research and development. However, their lifecycle does not end with the experiment. Proper disposal is a critical, non-negotiable phase of laboratory work, essential for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance.
This guide provides a direct, procedural framework for the safe disposal of 5H-Dibenzo[a,d]cycloheptene-5-propanamine waste. It is structured to move from foundational knowledge of hazards and regulations to actionable, step-by-step protocols for routine disposal and emergency spill management.
Core Principles: Hazard Profile and Regulatory Mandates
Understanding the "why" is fundamental to executing the "how." The disposal protocols for this compound are dictated by its inherent hazards and the strict regulatory landscape governing pharmaceutical waste.
1.1. Hazard and Environmental Profile
5H-Dibenzo[a,d]cycloheptene-5-propanamine is a tricyclic antidepressant (TCA) with a significant hazard profile. Safety Data Sheets (SDS) classify the compound and its salts with several key hazard statements:
-
H319: Causes serious eye irritation .[1]
-
H410: Very toxic to aquatic life with long-lasting effects .[1][2]
The high aquatic toxicity is of paramount concern for disposal. Improper release into waterways can have devastating, long-term ecological consequences.[1][2] This environmental hazard is the primary driver behind the absolute prohibition of sewer or drain disposal.
1.2. The Regulatory Framework: RCRA
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the point of generation to its final, safe destruction.[3][4]
For laboratory settings, this means that every researcher and institution must:
-
Characterize Waste: Accurately determine if the chemical waste is hazardous. Given its toxicity profile, waste containing 5H-Dibenzo[a,d]cycloheptene-5-propanamine must be managed as hazardous pharmaceutical waste.
-
Prohibit Sewering: The EPA has issued a final rule that explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[5]
-
Ensure Proper Disposal: Use a licensed hazardous waste contractor for transport and final disposal, which is typically high-temperature incineration.[3][6]
Essential Safety Protocols & Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, it is crucial to establish a robust safety posture. This involves engineering controls and appropriate PPE to minimize exposure. All handling of this compound, especially when generating dust or aerosols, should occur within a certified chemical fume hood.[2]
The following table summarizes the required PPE for handling and disposal operations.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tight-sealing safety goggles or a face shield.[6][7] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | Prevents dermal contact and subsequent absorption of the toxic compound. |
| Body Protection | A standard laboratory coat.[6] | Shields skin and personal clothing from contamination during handling and transfer of waste. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or one with organic vapor cartridges for solutions).[6] | Required when there is a risk of generating and inhaling dust or aerosols, particularly during spill cleanup or weighing operations. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the routine disposal of waste containing 5H-Dibenzo[a,d]cycloheptene-5-propanamine.
Step 1: Waste Characterization and Segregation
-
Action: Designate any material containing 5H-Dibenzo[a,d]cycloheptene-5-propanamine (e.g., leftover solutions, contaminated consumables, rinsate) as "Hazardous Pharmaceutical Waste."
-
Causality: This initial classification is the most critical step, dictating that the waste must enter a specific, highly regulated disposal stream and cannot be mixed with general or non-hazardous waste.[8] Mixing a hazardous waste with a non-hazardous one typically renders the entire mixture hazardous.
Step 2: Containerization
-
Action: Select a waste container that is in good condition, compatible with the waste (e.g., a high-density polyethylene or glass bottle for liquids; a sealed drum for solids), and has a tightly fitting lid.[9]
-
Causality: A proper container prevents leaks, spills, and vaporization into the lab environment. The container must remain closed except when actively adding waste.[9][10]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "Waste 5H-Dibenzo[a,d]cycloheptene-5-propanamine ".
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Causality: Clear, accurate labeling is a regulatory requirement and is essential for communicating the container's contents and associated risks to everyone in the laboratory and to the hazardous waste technicians who will handle it downstream.[8][9]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure and away from incompatible materials.[9]
-
Causality: Proper storage minimizes the risk of accidents and ensures the waste is managed in a controlled environment pending pickup.
Step 5: Arranging Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Causality: The final step in the "cradle-to-grave" process is to transfer the waste to professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). The environmentally preferred and regulatory-compliant method for destroying this type of pharmaceutical waste is high-temperature incineration .[1] This method ensures the complete destruction of the active molecule, preventing its release into the environment.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response minimizes risk. If a spill of 5H-Dibenzo[a,d]cycloheptene-5-propanamine occurs, follow this procedure immediately.
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[1][11]
-
Don Appropriate PPE: Before approaching the spill, put on all PPE detailed in the table above, including respiratory protection.[11]
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2]
-
Absorb and Collect:
-
For solid spills , carefully sweep or vacuum the material to avoid generating dust and place it into your designated hazardous waste container.[6][11]
-
For liquid spills , once contained, cover the spill with absorbent material. Allow it to be fully absorbed, then carefully scoop the contaminated material into the hazardous waste container.[2]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (consult your institution's EHS guidelines), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal the waste container, ensure it is properly labeled, and arrange for disposal as per the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper management and disposal of 5H-Dibenzo[a,d]cycloheptene-5-propanamine waste.
Caption: Disposal Workflow for 5H-Dibenzo[a,d]cycloheptene-5-propanamine
References
- ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
- MCG Environmental. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
- Beveridge & Diamond PC. (2019, January 9). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes.
- Florida Department of Environmental Quality. (2019, August 15). RCRA Pharmaceutical Waste Management Guide.
- West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes.
- Chemos GmbH & Co.KG. (2019, November 19). Safety Data Sheet: Amitriptyline hydrochloride, 98%.
- Biosynth. Safety Data Sheet: Amitriptyline hydrochloride.
- ChemAnalyst. 5H-Dibenzo(a,d)cycloheptene-5-propanamine, N,N-dimethyl-, hydrochloride (1:1).
- Metasci. Safety Data Sheet Amitriptyline hydrochloride.
- CPAChem. (2024, August 19). Safety data sheet.
- S D Fine-Chem Limited. AMITRIPTYLINE HYDROCHLORIDE - GHS SAFETY DATA SHEET.
- BenchChem. (2025). Proper Disposal of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: A Guide for Laboratory Professionals.
- Fisher Scientific. SAFETY DATA SHEET - Cycloheptanamine.
- Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
- LabTAG by GA International. (2025, October 24). Medical Waste Management 101: Essential Best Practices for Laboratory Teams.
- Purdue University - School of Chemical Engineering. Guidelines: Handling and Disposal of Chemicals.
- American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
Sources
- 1. chemos.de [chemos.de]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. dep.wv.gov [dep.wv.gov]
- 5. bdlaw.com [bdlaw.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
